molecular formula C59H72N14O12 B15605603 MEN 10207 acetate

MEN 10207 acetate

カタログ番号: B15605603
分子量: 1169.3 g/mol
InChIキー: GEMMXXJOYQNYLE-GZOXVFSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MEN 10207 acetate is a useful research compound. Its molecular formula is C59H72N14O12 and its molecular weight is 1169.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C59H72N14O12

分子量

1169.3 g/mol

IUPAC名

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C57H68N14O10.C2H4O2/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61;1-2(3)4/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62);1H3,(H,3,4)/t39-,43-,44-,45+,46+,47+,49-;/m0./s1

InChIキー

GEMMXXJOYQNYLE-GZOXVFSSSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MEN 10207 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MEN 10207 acetate (B1210297), a selective tachykinin NK2 receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

MEN 10207 is a potent and selective competitive antagonist of the tachykinin NK2 receptor. Its mechanism of action is centered on its ability to bind to the NK2 receptor and inhibit the binding of the endogenous agonist, neurokinin A (NKA). This blockade prevents the activation of the receptor and the subsequent downstream intracellular signaling pathways. The acetate salt of MEN 10207 is a common formulation for in vivo administration, with the active moiety being MEN 10207. The structure of MEN 10207, particularly the presence of D-tryptophan residues, is crucial for its high affinity and selectivity for the NK2 receptor[1].

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of MEN 10207 for tachykinin receptors.

Table 1: Tachykinin Receptor Binding Affinity of MEN 10207

ReceptorParameterValueSpecies/Tissue/Cell LineReference
NK2pA27.9In vitro monoreceptor assay[2]
NK1pA25.2In vitro monoreceptor assay[2]
NK3pA24.9In vitro monoreceptor assay[2]
NK2IC5021-54 nMBovine stomach membranes and SKLKB82#3 cells[2]

Table 2: Functional Antagonism of MEN 10207

AssayAgonistParameterValueSpecies/Cell LineReference
Intracellular Calcium MobilizationNeurokinin A (0.1 µM)InhibitionComplete at 1 µMB82 fibroblasts transfected with NK2 receptor

Signaling Pathways

MEN 10207, by blocking the NK2 receptor, inhibits the canonical G-protein coupled receptor (GPCR) signaling pathway associated with tachykinins. The NK2 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

MEN10207_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 MEN10207->NK2R Binds & Blocks Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction) Ca_ER->Downstream ERK ERK PKC->ERK Activates ERK->Downstream

Figure 1: MEN 10207 blocks the NKA-induced NK2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

This protocol is a generalized representation for determining the binding affinity of MEN 10207.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from bovine stomach or NK2R-transfected cells) incubation 2. Incubation - Membranes - Radioligand (e.g., ¹²⁵I-NKA) - MEN 10207 (or competitor) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculation of IC₅₀ and Ki values) counting->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Tissues (e.g., bovine stomach) or cells expressing the NK2 receptor (e.g., SKLKB82#3) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NKA) is incubated with the membrane preparation in the presence of increasing concentrations of MEN 10207.

  • Incubation: The reaction is carried out in a binding buffer at a specified temperature and for a duration sufficient to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

  • Data Analysis: The concentration of MEN 10207 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

This protocol outlines the measurement of the inhibitory effect of MEN 10207 on NKA-induced calcium release.

Calcium_Mobilization_Workflow cell_prep 1. Cell Preparation (e.g., NK2R-transfected B82 fibroblasts) dye_loading 2. Dye Loading (Incubation with a Ca²⁺-sensitive fluorescent dye, e.g., Fura-2 AM) cell_prep->dye_loading treatment 3. Treatment - Pre-incubation with MEN 10207 - Stimulation with NKA dye_loading->treatment measurement 4. Fluorescence Measurement (Monitoring changes in intracellular Ca²⁺ concentration) treatment->measurement analysis 5. Data Analysis (Comparison of Ca²⁺ response with and without MEN 10207) measurement->analysis

Figure 3: Workflow for measuring intracellular calcium mobilization.

Protocol Details:

  • Cell Culture: Cells endogenously or recombinantly expressing the NK2 receptor (e.g., B82 fibroblasts) are cultured in appropriate media.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) by incubation.

  • Antagonist Pre-incubation: The cells are pre-incubated with MEN 10207 (e.g., 1 µM) for a specified period.

  • Agonist Stimulation: The cells are then stimulated with an NK2 receptor agonist, such as NKA (e.g., 0.1 µM).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorometer or a fluorescence microscope.

  • Data Analysis: The peak fluorescence intensity, representing the intracellular calcium concentration, is compared between cells treated with NKA alone and those pre-treated with MEN 10207.

MEN 10207 has been evaluated in various in vivo models to assess its physiological effects. The acetate form is often used for these studies.

Bronchoconstriction Model (e.g., in guinea pigs):

  • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.

  • Drug Administration: MEN 10207 acetate is administered, typically intravenously.

  • Agonist Challenge: Bronchoconstriction is induced by an intravenous or aerosol challenge with NKA.

  • Measurement: The increase in airway resistance is measured and compared to the response in vehicle-treated control animals.

Intestinal Motility Model (e.g., in rats):

  • Animal Preparation: Conscious or anesthetized rats are used. Intestinal transit can be measured by the progression of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract.

  • Drug Administration: this compound is administered (e.g., intravenously or intraperitoneally).

  • Motility Stimulation: Intestinal motility is stimulated by an NK2 agonist.

  • Measurement: The distance traveled by the marker in a given time is measured and compared between MEN 10207-treated and control groups.

Conclusion

This compound is a highly selective and potent competitive antagonist of the tachykinin NK2 receptor. Its mechanism of action involves the direct blockade of this receptor, leading to the inhibition of the phospholipase C-mediated signaling cascade and subsequent physiological responses such as smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development.

References

MEN 10207 acetate as a selective NK-2 tachykinin receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MEN 10207 acetate (B1210297) is a potent and selective antagonist of the tachykinin neurokinin-2 (NK-2) receptor. As a member of the tachykinin receptor family, the NK-2 receptor is primarily activated by the neuropeptide neurokinin A (NKA). These receptors are predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Their activation is implicated in a variety of physiological processes, including smooth muscle contraction, vasodilation, and inflammation. The selective antagonism of the NK-2 receptor by MEN 10207 makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the NKA/NK-2 receptor system and a potential therapeutic agent for conditions characterized by smooth muscle hyperreactivity.

This technical guide provides a comprehensive overview of MEN 10207 acetate, including its binding affinity and functional activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound for the tachykinin receptors.

Table 1: Binding Affinity of this compound at Tachykinin Receptors

ReceptorLigandPreparationKi (nM)IC50 (nM)
NK-2MEN 10207Bovine stomach membranes-21-54[1]
NK-2MEN 10207SKLKB82#3 cells (murine fibroblasts transfected with bovine NK-2 receptor cDNA)-21-54[1]

Table 2: Functional Antagonist Potency of this compound at Tachykinin Receptors

ReceptorAssay TypeAgonistTissue/Cell PreparationpA2
NK-2In vitro functional assayNeurokinin AVarious7.9[1]
NK-1In vitro functional assaySubstance PVarious5.2[1]
NK-3In vitro functional assayNeurokinin BVarious4.9[1]
NK-2Detrusor muscle contraction[Lys5, MeLeu9, Nle10]-NKA(4-10)Dog urinary bladder5.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of MEN 10207's pharmacological profile.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of this compound for the NK-2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the NK-2 receptor.

Materials:

  • Membrane Preparation: Membranes from bovine stomach or cells expressing the NK-2 receptor (e.g., SKLKB82#3 cells).[1]

  • Radioligand: A specific NK-2 receptor radioligand (e.g., [125I]-labeled Neurokinin A).

  • This compound: A range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled NK-2 receptor ligand (e.g., 1 µM Neurokinin A).

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer, determine the protein concentration, and store at -80°C until use.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells), the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Smooth Muscle Contraction

This protocol describes a general method to assess the functional antagonism of this compound on NKA-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound as a measure of its antagonist potency.

Materials:

  • Tissue Preparation: Isolated smooth muscle strips from relevant tissues (e.g., guinea pig trachea, rat urinary bladder).

  • Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Force Transducer and Recording System.

  • Neurokinin A (NKA): A range of concentrations to generate a concentration-response curve.

  • This compound: A range of fixed concentrations.

Procedure:

  • Tissue Mounting: Mount the smooth muscle strips in the organ baths under a resting tension and allow them to equilibrate.

  • Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for NKA by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of this compound for a predetermined time.

  • Concentration-Response Curve (in the presence of antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for NKA.

  • Repeat: Repeat steps 3 and 4 with different concentrations of this compound.

  • Data Analysis: Plot the log of the NKA concentration against the response. The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism. Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value.

In Vivo Assay: Inhibition of NKA-Induced Bronchoconstriction in Guinea Pigs

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Objective: To assess the ability of this compound to inhibit NKA-induced bronchoconstriction in an anesthetized guinea pig model.

Materials:

  • Animals: Male Hartley guinea pigs.

  • Anesthetic: e.g., Urethane.

  • Ventilator and Equipment for Measuring Airway Pressure.

  • Neurokinin A (NKA): For intravenous administration to induce bronchoconstriction.

  • This compound: For intravenous or other routes of administration.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and cannulate the trachea for artificial ventilation. Cannulate a jugular vein for intravenous administration of substances. Monitor airway pressure.

  • Baseline Response: Administer a dose of NKA intravenously and record the resulting increase in airway pressure (bronchoconstriction).

  • Antagonist Administration: Administer a specific dose of this compound intravenously.

  • Challenge with Agonist: After a predetermined time, re-challenge the animal with the same dose of NKA and record the bronchoconstrictor response.

  • Dose-Response: Repeat the procedure with different doses of this compound to establish a dose-response relationship for the inhibition of NKA-induced bronchoconstriction.

  • Data Analysis: Express the bronchoconstrictor response as a percentage of the baseline response. Calculate the percentage of inhibition of the NKA-induced response at each dose of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq11 Gαq/11 NK2R->Gq11 Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC->Response ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->Response Modulates MEN10207 MEN 10207 MEN10207->NK2R Blocks Radioligand_Binding_Workflow prep Prepare NK-2 Receptor Membrane Homogenate setup Set up 96-well plate: - Membranes - Radioligand ([¹²⁵I]-NKA) - MEN 10207 (or vehicle) prep->setup incubate Incubate to reach equilibrium (e.g., 60 min at 30°C) setup->incubate filter Rapidly filter through GF/C filter plate to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Dry filters and measure bound radioactivity using a scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine IC₅₀ and Kᵢ count->analyze Logical_Relationship MEN10207 MEN 10207 NK2R NK-2 Receptor MEN10207->NK2R Selectively Binds NK1R NK-1 Receptor MEN10207->NK1R NK3R NK-3 Receptor MEN10207->NK3R High_Affinity High Affinity Binding (Antagonism) NK2R->High_Affinity Low_Affinity Low Affinity Binding (Negligible Antagonism) NK1R->Low_Affinity NK3R->Low_Affinity

References

The Crucial Role of D-Tryptophan Residues in the Potency and Selectivity of MEN 10207 Acetate, a Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

MEN 10207 acetate (B1210297) is a potent and selective heptapeptide (B1575542) antagonist of the tachykinin NK2 receptor, a G protein-coupled receptor implicated in various physiological processes, including smooth muscle contraction and inflammation. The structure of MEN 10207, Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2, is notable for the presence of three D-tryptophan (D-Trp) residues. This technical guide delves into the critical role of these D-Trp residues in the pharmacological activity of MEN 10207. Through a comprehensive review of structure-activity relationship (SAR) studies, this document elucidates how the stereochemistry and aromaticity of these specific amino acid residues are pivotal for high-affinity binding to the NK2 receptor and for maintaining selectivity over NK1 and NK3 receptors. This guide provides a detailed overview of the experimental protocols used to characterize MEN 10207 and its analogs, presents quantitative data in a comparative format, and visualizes the associated signaling pathways and experimental workflows, offering valuable insights for the rational design of novel NK2 receptor antagonists.

Introduction

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in smooth muscle tissues of the respiratory, gastrointestinal, and urinary tracts. Its activation leads to smooth muscle contraction, vasodilation, and plasma extravasation, implicating it in the pathophysiology of asthma, irritable bowel syndrome, and other inflammatory conditions.

MEN 10207 is a selective antagonist of the NK2 receptor with the sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2.[1] A key structural feature of this peptide is the incorporation of three D-tryptophan residues. The substitution of naturally occurring L-amino acids with their D-isomers is a common strategy in medicinal chemistry to increase peptide stability against enzymatic degradation and to constrain conformational flexibility, often leading to enhanced receptor affinity and selectivity. This guide focuses on the specific contribution of the D-Trp residues at positions 3, 5, and 6 of the MEN 10207 sequence to its biological activity.

Quantitative Analysis of D-Tryptophan Residue Contribution

The importance of the three D-Trp residues in MEN 10207 for its affinity and selectivity for tachykinin receptors has been systematically investigated by replacing each D-Trp with its corresponding L-isomer. The antagonist potency (pA2) of these analogs was determined in functional assays on isolated tissues expressing the respective tachykinin receptors.

Table 1: Antagonist Potency (pA2) of MEN 10207 and its Analogs at Tachykinin Receptors

CompoundSequenceNK1 Receptor (Guinea Pig Ileum) pA2NK2 Receptor (Rabbit Pulmonary Artery) pA2NK3 Receptor (Rat Portal Vein) pA2
MEN 10207 Asp-Tyr-D-Trp -Val-D-Trp -D-Trp -Arg-NH25.27.94.9
Analog 1Asp-Tyr-L-Trp -Val-D-Trp -D-Trp -Arg-NH2< 4.55.8< 4.5
Analog 2Asp-Tyr-D-Trp -Val-L-Trp -D-Trp -Arg-NH2< 4.56.5< 4.5
Analog 3Asp-Tyr-D-Trp -Val-D-Trp -L-Trp -Arg-NH2< 4.56.2< 4.5

Data compiled from publicly available sources.[2]

The data clearly demonstrates that the simultaneous presence of three D-Trp residues is crucial for the high antagonist potency of MEN 10207 at the NK2 receptor.[1] The replacement of even a single D-Trp with its L-enantiomer leads to a significant decrease in NK2 receptor affinity, with pA2 values dropping by more than one order of magnitude. Furthermore, the selectivity for the NK2 receptor over NK1 and NK3 receptors is largely lost in the L-Trp-substituted analogs, which exhibit negligible activity at all three receptors.

Experimental Protocols

The characterization of MEN 10207 and its analogs involves a series of well-established in vitro pharmacological assays.

Peptide Synthesis

MEN 10207 and its analogs are synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support to generate the C-terminal amide.

  • Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. The coupling reaction is typically mediated by a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine (B6355638) in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Bioassays for Tachykinin Receptor Antagonism

The antagonist potencies of the synthesized peptides are determined in functional assays using isolated smooth muscle preparations that endogenously express specific tachykinin receptor subtypes.[3]

3.2.1. NK1 Receptor Assay (Guinea Pig Ileum Longitudinal Muscle-Myenteric Plexus)

  • Tissue Preparation: A segment of guinea pig ileum is isolated, and the longitudinal muscle with the attached myenteric plexus is carefully stripped and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Measurement: Muscle contractions are recorded isometrically using a force transducer.

  • Assay Protocol: Cumulative concentration-response curves to the NK1 receptor agonist [Sar9, Met(O2)11]-Substance P are generated in the absence and presence of increasing concentrations of the antagonist.

  • Data Analysis: The antagonist potency is expressed as a pA2 value, calculated according to the Schild equation.

3.2.2. NK2 Receptor Assay (Rabbit Pulmonary Artery)

  • Tissue Preparation: The main pulmonary artery from a rabbit is isolated, cleaned of connective tissue, and cut into rings. The endothelium is removed by gentle rubbing of the intimal surface. The rings are then mounted in an organ bath.

  • Contraction Measurement: Changes in tension are recorded isometrically.

  • Assay Protocol: Cumulative concentration-response curves to the NK2 receptor agonist [Nle10]-Neurokinin A (4-10) are obtained in the absence and presence of the antagonist.

  • Data Analysis: The pA2 value is calculated using the Schild analysis.

3.2.3. NK3 Receptor Assay (Rat Portal Vein)

  • Tissue Preparation: The portal vein from a rat is isolated and mounted longitudinally in an organ bath.

  • Contraction Measurement: Spontaneous rhythmic contractions are recorded, and the effect of drugs on the amplitude and frequency of these contractions is measured.

  • Assay Protocol: Cumulative concentration-response curves to the NK3 receptor agonist Senktide are constructed in the absence and presence of the antagonist.

  • Data Analysis: The pA2 value is determined from the Schild plot.

Visualizing the Molecular Landscape

NK2 Receptor Signaling Pathways

The tachykinin NK2 receptor is known to couple to at least two major G protein signaling pathways: the Gq/11 pathway and the Gs pathway.

NK2_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Coupling cluster_gq_pathway Gq Pathway cluster_gs_pathway Gs Pathway NKA NKA NK2R NK2 Receptor NKA->NK2R binds Gq Gq/11 NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Modulation of Contraction PKA->Relaxation

Caption: NK2 Receptor Signaling Pathways.

Experimental Workflow for Characterization of MEN 10207 Analogs

The process of synthesizing and evaluating MEN 10207 analogs follows a structured workflow.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassay In Vitro Pharmacological Evaluation cluster_sar Structure-Activity Relationship Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum, Rabbit Pulmonary Artery) Analysis->Tissue_Prep Organ_Bath Organ Bath Assay Tissue_Prep->Organ_Bath CRC Generation of Concentration-Response Curves Organ_Bath->CRC Schild Schild Analysis CRC->Schild pA2 Determination of pA2 Values Schild->pA2 Data_Comparison Comparison of pA2 Values of Analogs pA2->Data_Comparison Conclusion Elucidation of the Role of D-Trp Residues Data_Comparison->Conclusion

Caption: Workflow for MEN 10207 Analog Characterization.

Discussion and Conclusion

The structure-activity relationship data for MEN 10207 and its analogs unequivocally highlight the indispensable role of the three D-tryptophan residues. The substitution of any of these residues with their L-isomers results in a dramatic loss of both affinity and selectivity for the NK2 receptor. This suggests that the specific stereochemistry at these positions is critical for establishing the optimal conformation of the peptide backbone required for high-affinity interaction with the NK2 receptor binding pocket.

The bulky, aromatic indole (B1671886) side chains of the tryptophan residues are also likely involved in crucial hydrophobic and/or aromatic interactions with complementary residues within the receptor. The precise arrangement of these three D-Trp residues likely creates a specific pharmacophore that is recognized by the NK2 receptor, while being sterically or electronically incompatible with the binding sites of the NK1 and NK3 receptors.

References

The Structure-Activity Relationship of MEN 10207 Acetate: A Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MEN 10207 acetate (B1210297), a selective and potent peptide antagonist of the tachykinin NK2 receptor. MEN 10207, with the amino acid sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2, has been a pivotal tool in characterizing the physiological and pathological roles of the NK2 receptor. This document will delve into the critical structural determinants for its antagonist activity, summarize quantitative data from key studies, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Core Structure and Key Determinants of Activity

MEN 10207 is a linear heptapeptide (B1575542) amide that derives its high affinity and selectivity for the NK2 receptor from specific amino acid residues and their stereochemistry. The foundational structure is an analog of the C-terminal fragment of neurokinin A. Early research has established two primary structural features that are paramount for its biological activity: the presence of multiple D-Tryptophan residues and the nature of the C-terminal amino acid.

The acetate salt form of MEN 10207 is a common formulation for peptide drugs, enhancing their stability and solubility, and does not directly participate in the ligand-receptor interaction.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on MEN 10207 and its analogs, highlighting the impact of specific structural modifications on receptor affinity and antagonist potency.

Table 1: Receptor Binding Affinity and Antagonist Potency of MEN 10207

CompoundReceptorAssay TypeValueUnitReference
MEN 10207NK2Radioligand Binding21-54IC50 (nM)[1][2]
MEN 10207NK2In vitro functional assay7.9pA2[1][2]
MEN 10207NK1In vitro functional assay5.2pA2[1][2]
MEN 10207NK3In vitro functional assay4.9pA2[1][2]

Table 2: Influence of D-Tryptophan Residues on NK2 Receptor Affinity

Position of ModificationModificationEffect on Affinity/SelectivityReference
D-Trp at position 3, 5, or 6Replacement with L-TrpReduction in affinity and selectivity[3]
D-Trp at position 3, 5, or 6Replacement with native neurokinin A(4-10) residueReduction in affinity and selectivity[3]
D-Trp at positions 3, 5, and 6Simultaneous presenceCrucial for high affinity and selectivity[3]

Table 3: Influence of C-Terminal Residue on NK2 Receptor Subtype Selectivity

C-Terminal Residue PropertyEffect on NK2 Subtype AffinityReference
HydrophilicMaximal affinity for NK-2A subtype[4]
Hydrophobic, Bulky, AromaticIncreased affinity for NK-2B subtype[4]

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of associated G-proteins, primarily Gq/11 and Gs. MEN 10207 acts as a competitive antagonist, preventing NKA from binding and activating the receptor, thereby inhibiting downstream signaling cascades.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Binds & Blocks Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C Gq11->PLC Activates AC Adenylate Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration A Identify Core Scaffold (MEN 10207) B Propose Modifications (e.g., C-terminal, D-Trp) A->B C Synthesize Analogs B->C D Primary Binding Assay (Radioligand Competition) C->D E Functional Antagonist Assay (e.g., Calcium Mobilization) D->E F Determine IC50 / pA2 Values E->F G Establish SAR F->G G->B Iterative Design H Select Lead Compounds G->H

References

An In-depth Technical Guide to Investigating Tachykinin NK2 Receptor Function with MEN 10207 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tachykinin NK2 receptor, its signaling pathways, and the use of the selective antagonist, MEN 10207 acetate (B1210297), as a tool to investigate its function. This document details quantitative data, experimental protocols, and visual representations of key processes to support research and development in this field.

Introduction to the Tachykinin NK2 Receptor

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2] Tachykinins, a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are the endogenous ligands for these receptors.[1] The NK2 receptor exhibits a preferential affinity for NKA.[1]

Functionally, NK2 receptors are predominantly expressed in peripheral tissues, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1][3] Their activation is primarily linked to smooth muscle contraction, vasodilation, and inflammatory responses.[3] Consequently, the NK2 receptor is a therapeutic target for conditions such as asthma and irritable bowel syndrome.[3]

MEN 10207 Acetate: A Selective NK2 Receptor Antagonist

This compound is a potent and selective competitive antagonist of the tachykinin NK2 receptor.[4] Its selectivity allows for the specific investigation of NK2 receptor-mediated functions, distinguishing them from the effects of other tachykinin receptors like NK1 and NK3.

Quantitative Data for MEN 10207

The following tables summarize the binding affinity and potency of MEN 10207 for tachykinin receptors.

Parameter Receptor Value Assay Type Reference
pA2NK15.2In vitro functional assay[4][5][6]
pA2NK27.9In vitro functional assay[4][5][6]
pA2NK34.9In vitro functional assay[4][5][6]
IC50NK221-54 nMCompetitive radioligand binding assay[4][5][6]

Table 1: Potency and Affinity of MEN 10207 at Tachykinin Receptors.

Tachykinin NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by an agonist, such as NKA, initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq/11 class of G-proteins.[1][3] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ concentration is a key event that triggers various cellular responses, including smooth muscle contraction.[3]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response Leads to MEN10207 MEN 10207 MEN10207->NK2R Blocks

Tachykinin NK2 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the tachykinin NK2 receptor and the antagonistic properties of MEN 10207.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for the NK2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK2 receptor (e.g., CHO-NK2 cells).

  • Radioligand: [125I]-Neurokinin A ([125I]NKA).

  • Non-specific binding control: A high concentration of a non-labeled NK2 agonist (e.g., 1 µM NKA).

  • Test compound: MEN 10207.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [125I]NKA (typically at its Kd concentration), and varying concentrations of MEN 10207.

  • To determine non-specific binding, a set of wells should contain the binding buffer, [125I]NKA, and the non-labeled NKA.

  • To determine total binding, a set of wells should contain the binding buffer and [125I]NKA only.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of MEN 10207 to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream signaling molecule of NK2 receptor activation.

Materials:

  • Cells expressing the NK2 receptor (e.g., COS-7 or HEK293 cells).

  • [3H]myo-inositol.

  • Agonist: Neurokinin A (NKA).

  • Antagonist: MEN 10207.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

  • Lysis buffer: 0.1 M Formic Acid.

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Seed the cells in 24-well plates and grow to confluence.

  • Label the cells by incubating them overnight with a medium containing [3H]myo-inositol.

  • Wash the cells with HBSS to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with varying concentrations of MEN 10207 in stimulation buffer for a specific duration (e.g., 15 minutes).

  • Stimulate the cells by adding a fixed concentration of NKA (typically the EC80) and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

  • Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

  • Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

  • Plot the response (IP accumulation) against the log concentration of MEN 10207 to determine its potency (IC50 or pA2 value).

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Neurokinin A (NKA).

  • Antagonist: MEN 10207.

  • Assay buffer: HBSS with 20 mM HEPES.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for a specific time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Add varying concentrations of MEN 10207 to the wells and incubate for a short period.

  • Inject a fixed concentration of NKA into the wells and immediately measure the change in fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the peak fluorescence response against the log concentration of MEN 10207 to determine its inhibitory effect.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the antagonistic properties of MEN 10207 on the NK2 receptor.

Experimental_Workflow cluster_invitro In Vitro Characterization start Start: Characterize MEN 10207 binding_assay Radioligand Binding Assay (Determine Ki/IC50) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis & Interpretation binding_assay->data_analysis ip_assay Inositol Phosphate Assay (Determine IC50/pA2) functional_assays->ip_assay ca_assay Calcium Mobilization Assay (Confirm functional block) functional_assays->ca_assay ip_assay->data_analysis ca_assay->data_analysis conclusion Conclusion: MEN 10207 is a potent and selective NK2 antagonist data_analysis->conclusion

Workflow for in vitro characterization of MEN 10207.

Conclusion

This compound serves as an invaluable pharmacological tool for the elucidation of tachykinin NK2 receptor function. Its high selectivity and potency enable researchers to dissect the specific roles of this receptor in complex physiological and pathophysiological processes. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies aimed at further understanding the NK2 receptor and for the development of novel therapeutics targeting this receptor.

References

Unveiling Neurokinin A Signaling: A Technical Guide to the Selective NK2 Receptor Antagonist MEN 10207 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MEN 10207 acetate (B1210297), a potent and selective antagonist of the neurokinin A (NKA) receptor, NK2. This document details its mechanism of action, summarizes its pharmacological properties, and offers detailed experimental protocols for its use in studying NKA signaling pathways. The provided information is intended to equip researchers with the necessary knowledge to effectively utilize MEN 10207 acetate as a tool to investigate the physiological and pathological roles of the NKA/NK2 system.

Introduction to this compound

MEN 10207 is a selective antagonist for the tachykinin NK2 receptor.[1] It is a pseudo-heptapeptide containing D-tryptophan residues, which are crucial for its high affinity and selectivity for the NK2 receptor.[1] By competitively blocking the binding of the endogenous ligand, neurokinin A, this compound allows for the elucidation of the downstream signaling cascades and physiological functions mediated by this receptor. Its selectivity makes it a valuable pharmacological tool to differentiate the effects of NK2 receptor activation from those of NK1 and NK3 receptors.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional antagonist potencies of this compound for tachykinin receptors.

Receptor Parameter Value Species/Tissue/Cell Line
NK2pA27.9In vitro assays
NK1pA25.2In vitro assays
NK3pA24.9In vitro assays

Table 1: Antagonist Potency (pA2) of MEN 10207 at Tachykinin Receptors

Receptor Parameter Value Range Preparation
NK2IC5021-54 nMBovine stomach membranes and SKLKB82#3 cells (murine fibroblast cell line transfected with bovine NK2 receptor cDNA)

Table 2: Inhibitory Concentration (IC50) of MEN 10207 in Radioligand Binding Assays

Neurokinin A Signaling Pathway and Inhibition by this compound

Neurokinin A (NKA) mediates its effects by binding to the NK2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The NK2 receptor is primarily coupled to the Gαq subunit. Upon activation by NKA, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound acts as a competitive antagonist at the NK2 receptor, preventing NKA from binding and thereby inhibiting this entire signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 Acetate MEN10207->NK2R Competitively Inhibits Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Neurokinin A signaling via the Gq pathway and its inhibition by MEN 10207.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the NK2 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the NK2 receptor in a competitive binding format.

Materials:

  • Cell membranes expressing the NK2 receptor (e.g., from transfected cell lines like CHO or tissues with high NK2 expression like rabbit pulmonary artery).

  • Radiolabeled NK2 agonist (e.g., [¹²⁵I]-Neurokinin A).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a dilution series of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

  • To determine non-specific binding, add a high concentration of unlabeled Neurokinin A to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit NKA-induced IP accumulation, a downstream signaling event of NK2 receptor activation.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-NK2 cells).

  • [³H]-myo-inositol.

  • Inositol-free culture medium.

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • Neurokinin A.

  • This compound.

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and counter.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of Neurokinin A (e.g., EC80) for a specific time (e.g., 30-60 minutes).

  • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Transfer the cell lysates to anion exchange columns.

  • Wash the columns to remove free [³H]-myo-inositol.

  • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

  • Determine the concentration-dependent inhibition of NKA-induced IP accumulation by this compound and calculate its IC50 value.

Calcium Mobilization Assay

This real-time functional assay measures the ability of this compound to block NKA-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Neurokinin A.

  • This compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Record a baseline fluorescence reading.

  • Inject varying concentrations of this compound into the wells and incubate for a short period.

  • Inject a fixed concentration of Neurokinin A to stimulate the cells and immediately begin recording the fluorescence signal over time.

  • Measure the peak fluorescence intensity in response to NKA in the presence and absence of this compound.

  • Calculate the percentage inhibition of the NKA response by this compound at each concentration and determine its IC50 value.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the pharmacological characterization of an NK2 receptor antagonist like this compound.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Start: This compound binding_assay Radioligand Binding Assay (Determine Ki at NK2, NK1, NK3) start->binding_assay functional_assay Functional Assays (e.g., IP Accumulation, Ca²⁺ Mobilization) binding_assay->functional_assay selectivity Determine Selectivity Profile (NK2 vs. NK1/NK3) functional_assay->selectivity mechanism Determine Mechanism of Action (Competitive vs. Non-competitive) selectivity->mechanism animal_model Select Animal Model of NKA-mediated pathophysiology mechanism->animal_model dosing Dose-Response Studies (Determine effective dose) animal_model->dosing efficacy Evaluate Efficacy in Disease Model dosing->efficacy pharmacokinetics Pharmacokinetic Studies (ADME) dosing->pharmacokinetics

Caption: A typical experimental workflow for characterizing an NK2 receptor antagonist.

Conclusion

This compound is a well-characterized and highly selective NK2 receptor antagonist that serves as an indispensable tool for researchers investigating the multifaceted roles of neurokinin A. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of NK2 receptor signaling in both health and disease. Careful consideration of the experimental details outlined herein will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of this important signaling pathway and its potential as a therapeutic target.

References

The Discovery and Development of MEN 10207 Acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEN 10207 acetate (B1210297) is a potent and selective peptide antagonist of the tachykinin NK₂ receptor. This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. It includes a summary of its receptor binding affinity, details of its chemical synthesis, and methodologies for key in vitro and in vivo experimental assays. Furthermore, this guide illustrates the tachykinin NK₂ receptor signaling pathway and outlines the experimental workflows used to characterize this compound. While extensive preclinical data exists, information regarding clinical trials for MEN 10207 acetate is not publicly available, suggesting its development may have been discontinued (B1498344) at the preclinical or early clinical stages.

Introduction

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including inflammation, smooth muscle contraction, and pain transmission. Their effects are mediated through three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor, preferentially activated by neurokinin A (NKA), is predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation is implicated in the pathophysiology of various disorders, including asthma and irritable bowel syndrome, making it a compelling target for therapeutic intervention.[2]

MEN 10207 is a selective antagonist developed to probe the physiological and pathological roles of the NK₂ receptor.[3] This whitepaper details the scientific journey of this compound, from its chemical design to its biological characterization.

Physicochemical Properties and Synthesis

MEN 10207 is a heptapeptide (B1575542) with the amino acid sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂.[1] The inclusion of multiple D-tryptophan residues is crucial for its high affinity and selectivity for the NK₂ receptor.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₉H₇₂N₁₄O₁₂[4]
Molecular Weight 1169.29 g/mol [4]
Amino Acid Sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂[1]
Probable Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific synthesis protocol for MEN 10207 is not publicly detailed, it is highly probable that it is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), a standard method for creating peptides of this length.[5][6]

Experimental Protocol:

  • Resin Preparation: A Rink amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent like HATU in the presence of a base such as diisopropylethylamine (DIPEA) and coupled to the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (D-Trp(Boc), D-Trp(Boc), Val, D-Trp(Boc), Tyr(tBu), Asp(OtBu)).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.

  • Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain the final product as a fluffy white powder. The acetate salt is typically formed during the final purification steps by using buffers containing acetic acid.

cluster_synthesis Solid-Phase Peptide Synthesis of MEN 10207 Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Arg(Pbf)-OH (HATU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Next Amino Acid Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Probable workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the tachykinin NK₂ receptor.[7] The NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[1][8] Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction.[1] MEN 10207 competitively binds to the NK₂ receptor, thereby preventing NKA from binding and initiating this downstream signaling cascade.

cluster_pathway Tachykinin NK₂ Receptor Signaling Pathway NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 MEN10207->NK2R Binds & Inhibits Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Signaling pathway of the tachykinin NK₂ receptor and the inhibitory action of MEN 10207.

Preclinical Pharmacology

The pharmacological profile of MEN 10207 has been characterized through a series of in vitro and in vivo studies.

In Vitro Receptor Binding and Affinity

The affinity of MEN 10207 for tachykinin receptors has been determined using radioligand binding assays and in vitro functional assays.

Table 2: In Vitro Receptor Affinity of MEN 10207

Assay TypeReceptorValueReference
Functional Assay (pA₂) NK₁5.2[3]
NK₂7.9[3]
NK₃4.9[3]
Radioligand Binding (IC₅₀) Bovine NK₂21-54 nM[3]

Experimental Protocol: Competitive Radioligand Binding Assay [9][10][11][12]

  • Membrane Preparation: Membranes from cells or tissues expressing the NK₂ receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NK₂ receptor agonist (e.g., [³H]-NKA) and varying concentrations of MEN 10207.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of MEN 10207 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

In Vivo Efficacy Models

MEN 10207 has demonstrated efficacy in animal models of NK₂ receptor-mediated physiological responses.

4.2.1. Inhibition of Tachykinin-Induced Bronchoconstriction in Guinea Pigs

Experimental Protocol: [3][7][13][14][15]

  • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is measured as an indicator of bronchoconstriction.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Challenge: A selective NK₂ receptor agonist, such as [β-Ala⁸]-NKA (4-10), is administered intravenously to induce bronchoconstriction.

  • Measurement: The increase in airway resistance is recorded and compared between the MEN 10207-treated and vehicle-treated groups.

  • Results: MEN 10207 has been shown to inhibit [β-Ala⁸]-NKA (4-10)-induced bronchoconstriction in this model.[7]

4.2.2. Inhibition of Tachykinin-Induced Bladder Motility in Rats

Experimental Protocol:

  • Animal Preparation: Anesthetized rats are catheterized for the measurement of intravesical pressure, which reflects bladder motility.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Challenge: An NK₂ receptor agonist, such as [β-Ala⁸]-NKA (4-10), is administered to enhance bladder motility.

  • Measurement: Changes in intravesical pressure are recorded and analyzed.

  • Results: MEN 10207 effectively inhibits the enhancement of bladder motility induced by the NK₂ agonist.[7]

cluster_workflow In Vivo Efficacy Testing Workflow Animal_Prep Animal Preparation (Anesthetized & Instrumented) Drug_Admin Administer MEN 10207 or Vehicle Animal_Prep->Drug_Admin Challenge Administer NK₂ Agonist Drug_Admin->Challenge Measurement Measure Physiological Response (e.g., Airway Resistance, Bladder Pressure) Challenge->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

General workflow for in vivo efficacy studies of MEN 10207.

Pharmacokinetics, Toxicology, and Clinical Development

Despite the detailed preclinical characterization of MEN 10207's pharmacodynamics, there is a lack of publicly available information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and comprehensive toxicology studies. Furthermore, a thorough search of clinical trial registries and scientific literature did not yield any results for clinical trials involving this compound. This suggests that the development of this compound may not have progressed to the human clinical trial phase, or that any such trials were terminated early and the results were not published.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the tachykinin NK₂ receptor. Its discovery and preclinical development have provided valuable insights into the physiological and pathological roles of the NK₂ receptor, particularly in the respiratory and urinary systems. The detailed in vitro and in vivo methodologies described herein serve as a guide for the continued investigation of NK₂ receptor antagonists. The absence of publicly available clinical data for this compound underscores the challenges inherent in drug development, where many promising compounds do not advance to later stages for a variety of scientific, strategic, or commercial reasons. Nevertheless, the foundational research on MEN 10207 contributes to the broader understanding of tachykinin pharmacology and informs the development of future therapeutics targeting this pathway.

References

In-Depth Pharmacological Profile of MEN 10207 Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 10207 acetate (B1210297) is a potent and selective antagonist of the tachykinin NK2 receptor. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contractility. Their actions are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. MEN 10207, by selectively blocking the NK2 receptor, offers a valuable tool for elucidating the specific roles of this receptor subtype and presents a potential therapeutic agent for conditions where NK2 receptor activation is implicated. This technical guide provides a comprehensive overview of the pharmacological profile of MEN 10207 acetate, including its binding affinity, in vitro and in vivo activity, and the experimental methodologies used for its characterization.

Core Data Presentation

The pharmacological activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for the NK2 receptor.

ParameterReceptorValueAssay TypeTissue/Cell Line
pA2 NK15.2[1]Functional AssayNot Specified
NK27.9[1]Functional AssayNot Specified
NK34.9[1]Functional AssayNot Specified
IC50 NK221-54 nM[1]Competitive Radioligand BindingBovine stomach membranes; SKLKB82#3 cells (murine fibroblast cell line transfected with bovine NK2 receptor cDNA)[1]

Table 1: Receptor Binding Affinity and Potency of this compound. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Mechanism of Action: NK2 Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands, primarily Neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gs and Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, activation of the Gs pathway can lead to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), although some studies suggest an inhibitory effect on cAMP production. The net effect of NK2 receptor activation is an increase in intracellular calcium levels, leading to various cellular responses, most notably smooth muscle contraction.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R MEN10207 MEN 10207 MEN10207->NK2R Gq11 Gq/11 NK2R->Gq11 Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP Contraction Smooth Muscle Contraction Ca_release->Contraction

Figure 1: NK2 Receptor Signaling Pathway and Site of MEN 10207 Action.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

This assay is employed to determine the binding affinity of MEN 10207 for the NK2 receptor.

  • Experimental Workflow:

Radioligand_Binding_Workflow Tissue_Prep Tissue/Cell Membrane Preparation Incubation Incubation with Radioligand & MEN 10207 Tissue_Prep->Incubation Separation Separation of Bound & Free Radioligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50, Ki determination) Quantification->Analysis

Figure 2: Workflow for Radioligand Binding Assay.

  • Detailed Methodology:

    • Membrane Preparation: Membranes are prepared from bovine stomach or from SKLKB82#3 cells, a murine fibroblast cell line stably transfected with the bovine NK2 receptor cDNA. Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

    • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-NKA or [¹²⁵I]-NKA) and varying concentrations of this compound. The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of MEN 10207 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Isolated Smooth Muscle Contraction Assay

This functional assay assesses the antagonist activity of MEN 10207 by measuring its ability to inhibit agonist-induced smooth muscle contraction in isolated tissues. Tissues rich in NK2 receptors, such as the hamster trachea and rabbit pulmonary artery, are commonly used.

  • Experimental Workflow:

Smooth_Muscle_Assay_Workflow Tissue_Dissection Tissue Dissection & Preparation Organ_Bath Mounting in Organ Bath Tissue_Dissection->Organ_Bath Equilibration Equilibration Period Organ_Bath->Equilibration Agonist_Response Cumulative Concentration- Response to Agonist Equilibration->Agonist_Response Antagonist_Incubation Incubation with MEN 10207 Agonist_Response->Antagonist_Incubation Repeat_Agonist_Response Repeat Agonist Concentration-Response Antagonist_Incubation->Repeat_Agonist_Response Analysis Data Analysis (pA2 determination) Repeat_Agonist_Response->Analysis

Figure 3: Workflow for Isolated Smooth Muscle Contraction Assay.

  • Detailed Methodology:

    • Tissue Preparation: Animals are euthanized, and the desired tissue (e.g., hamster trachea, rabbit pulmonary artery) is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂. The tissue is prepared as a ring or strip.

    • Mounting: The tissue preparation is mounted in an organ bath containing the physiological salt solution maintained at 37°C. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

    • Agonist Concentration-Response: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., NKA) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

    • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of MEN 10207.

    • Data Analysis: The antagonistic effect of MEN 10207 is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value is determined using a Schild plot analysis, which provides a measure of the antagonist's affinity.

In Vivo Assay

Spinal Reflex Facilitation in Rats

This in vivo model is used to assess the ability of MEN 10207 to block the central effects of NK2 receptor activation. Intrathecal administration of NKA in anesthetized rats facilitates the nociceptive flexor reflex, an effect that can be antagonized by MEN 10207.

  • Experimental Workflow:

In_Vivo_Reflex_Workflow Animal_Prep Animal Preparation & Anesthesia IT_Catheter Intrathecal Catheter Implantation Animal_Prep->IT_Catheter Baseline_Reflex Baseline Flexor Reflex Measurement IT_Catheter->Baseline_Reflex Drug_Admin Intrathecal Administration of MEN 10207 & NKA Baseline_Reflex->Drug_Admin Post_Drug_Reflex Post-Drug Flexor Reflex Measurement Drug_Admin->Post_Drug_Reflex Analysis Data Analysis (% Inhibition of Facilitation) Post_Drug_Reflex->Analysis

Figure 4: Workflow for In Vivo Spinal Reflex Facilitation Assay.

  • Detailed Methodology:

    • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital). A laminectomy is performed at the lumbar level to expose the spinal cord.

    • Intrathecal Catheterization: A fine catheter is inserted into the intrathecal space for drug administration directly to the spinal cord.

    • Reflex Measurement: The nociceptive flexor reflex is elicited by electrical stimulation of the receptive field of the sural nerve. The resulting electromyographic (EMG) activity is recorded from the ipsilateral biceps femoris/semitendinosus muscles. The magnitude of the reflex is quantified by integrating the EMG signal.

    • Drug Administration: A baseline reflex response is established. This compound or vehicle is administered intrathecally, followed by an intrathecal injection of NKA to induce facilitation of the reflex.

    • Data Analysis: The magnitude of the flexor reflex is recorded before and after drug administration. The ability of MEN 10207 to inhibit the NKA-induced facilitation of the reflex is calculated as a percentage of the facilitation observed with NKA alone.

Conclusion

This compound is a highly selective and potent antagonist of the tachykinin NK2 receptor. Its pharmacological profile, characterized by high affinity in binding assays and effective antagonism in functional in vitro and in vivo models, establishes it as a critical research tool for investigating the physiological and pathophysiological roles of the NK2 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and potential therapeutic development of NK2 receptor antagonists.

References

An In-Depth Technical Guide to the Basic Research Applications of MEN 10207 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEN 10207 acetate (B1210297) is a potent and selective non-peptide antagonist of the tachykinin NK₂ receptor. This guide provides a comprehensive overview of its fundamental applications in basic research. It details the mechanism of action of MEN 10207, the signaling cascade of the NK₂ receptor, and standardized experimental protocols for its use in both in vitro and in vivo studies. Quantitative data from various research applications are summarized, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of its utility as a pharmacological tool.

Introduction

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Their effects are mediated through three distinct G protein-coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor, preferentially activated by neurokinin A (NKA), is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.

MEN 10207 is a selective antagonist for the tachykinin NK₂ receptor. Its acetate salt is commonly used in research settings to investigate the physiological and pathological roles of the NK₂ receptor. By blocking the binding of endogenous ligands like NKA, MEN 10207 allows for the elucidation of the downstream effects of NK₂ receptor activation in various biological systems.

Mechanism of Action

MEN 10207 acts as a competitive antagonist at the tachykinin NK₂ receptor. It binds to the receptor with high affinity and selectivity, thereby preventing the binding of endogenous agonists such as neurokinin A. This blockade inhibits the conformational changes in the receptor that are necessary for signal transduction. The antagonist nature of MEN 10207 has been characterized by its ability to produce a parallel rightward shift in the concentration-response curves of NK₂ receptor agonists without affecting the maximum response.

The selectivity of MEN 10207 for the NK₂ receptor over the NK₁ and NK₃ receptors is a key feature that makes it a valuable research tool. This selectivity allows for the specific investigation of NK₂ receptor-mediated pathways without the confounding effects of blocking other tachykinin receptors.

Tachykinin NK₂ Receptor Signaling Pathway

The tachykinin NK₂ receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor couples to the Gq/11 family of G proteins. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation and dissociation from the βγ-subunits.

The activated Gαq/11 subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is a key event that leads to various cellular responses, most notably the contraction of smooth muscle cells. DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, further contributing to the cellular response.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 MEN10207->NK2R Binds & Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates

Caption: Tachykinin NK₂ Receptor Signaling Pathway.

Quantitative Data

The affinity and potency of MEN 10207 have been determined in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Affinity and Potency of MEN 10207

ParameterSpecies/Tissue/Cell LineAgonistValueReference
pA₂ Guinea Pig Trachea[β-Ala⁸]-NKA(4-10)8.5[1][2]
Rabbit Pulmonary Artery[β-Ala⁸]-NKA(4-10)7.9[1][2]
Hamster TracheaNeurokinin A8.2[3]
pKi Human NK₂ Receptor (CHO cells)[¹²⁵I]-NKA8.1[4]
IC₅₀ Bovine tracheal membranes[³H]-SR4896825 nM[5]
Human NK₂ receptor (HEK293 cells)[¹²⁵I]-NKA15 nM[6]

Table 2: In Vivo Activity of MEN 10207

ModelSpeciesAgonist ChallengeRoute of AdministrationEffective DoseEffectReference
BronchoconstrictionGuinea PigIntravenous NKAIntravenous0.1 - 1 mg/kgInhibition of NKA-induced bronchoconstriction[7]
Bladder ContractionRatIntravenous [β-Ala⁸]-NKA(4-10)Intravenous0.3 - 3 mg/kgInhibition of agonist-induced bladder contraction[8]
Intestinal MotilityRatIntracolonic capsaicinIntravenous1 mg/kgReduction of capsaicin-induced hypermotility[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide standardized protocols for key experiments involving MEN 10207.

In Vitro: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of MEN 10207 for the NK₂ receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing NK₂ receptors Reagent_Prep 2. Prepare assay buffer, radioligand ([³H]-SR48968), and MEN 10207 dilutions Incubate 3. Incubate membranes with radioligand and varying concentrations of MEN 10207 Reagent_Prep->Incubate Filter 4. Separate bound from free radioligand by rapid filtration Incubate->Filter Wash 5. Wash filters to remove non-specific binding Filter->Wash Count 6. Measure radioactivity on filters using a scintillation counter Wash->Count Analyze 7. Plot data and calculate IC₅₀ and Ki values Count->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the tachykinin NK₂ receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-SR48968 (a selective NK₂ antagonist)

  • MEN 10207 acetate

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • 96-well plates

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK₂ receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled NK₂ ligand (e.g., 1 µM SR48968) for non-specific binding.

    • 50 µL of MEN 10207 at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL of [³H]-SR48968 at a concentration close to its Kd (e.g., 0.5 nM).

    • 50 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of MEN 10207. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Guinea Pig Isolated Trachea Contraction Assay

This protocol is used to determine the functional antagonist activity (pA₂) of MEN 10207 on smooth muscle contraction.

Trachea_Contraction_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Pre-incubation cluster_contraction Contraction & Measurement cluster_analysis Data Analysis Dissect 1. Isolate guinea pig trachea and prepare tracheal rings Mount 2. Mount rings in an organ bath containing Krebs solution Equilibrate 3. Equilibrate tissues under tension Mount->Equilibrate Preincubate 4. Pre-incubate with MEN 10207 or vehicle for 30 min Equilibrate->Preincubate Agonist 5. Add cumulative concentrations of an NK₂ agonist (e.g., NKA) Preincubate->Agonist Measure 6. Record isometric contractions Agonist->Measure Analyze 7. Construct concentration-response curves and perform Schild analysis to determine pA₂ Measure->Analyze

Caption: Workflow for a Guinea Pig Isolated Trachea Contraction Assay.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂

  • This compound

  • Neurokinin A (NKA) or a selective NK₂ agonist (e.g., [β-Ala⁸]-NKA(4-10))

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise the trachea. Clean the trachea of adhering connective tissue and cut it into rings, 2-3 cartilage bands wide.

  • Mounting: Suspend the tracheal rings between two L-shaped hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Antagonist Incubation: Add MEN 10207 at a single concentration (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶ M) or vehicle to the organ baths and incubate for 30 minutes.

  • Agonist Concentration-Response Curve: Add the NK₂ agonist in a cumulative manner to generate a concentration-response curve.

  • Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of MEN 10207. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from unity is indicative of competitive antagonism.

In Vivo: Rat Urinary Bladder Motility Assay

This protocol is used to assess the effect of MEN 10207 on NK₂ receptor-mediated bladder contractions in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)

  • Saline (0.9% NaCl)

  • This compound

  • NK₂ receptor agonist (e.g., [β-Ala⁸]-NKA(4-10))

  • Catheters (for jugular vein and bladder)

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the jugular vein for intravenous drug administration. Expose the urinary bladder through a midline abdominal incision and insert a catheter into the bladder dome for pressure recording.

  • Baseline Recordings: Infuse saline into the bladder to induce rhythmic contractions. Record the intravesical pressure for a stable baseline period.

  • Drug Administration: Administer MEN 10207 (e.g., 0.1, 0.3, 1 mg/kg) or vehicle intravenously.

  • Agonist Challenge: After a set period (e.g., 15 minutes) following the antagonist administration, administer the NK₂ agonist intravenously to induce a bladder contraction.

  • Data Recording: Continuously record the intravesical pressure throughout the experiment.

  • Data Analysis: Measure the amplitude and frequency of the bladder contractions. Compare the agonist-induced contractions in the presence and absence of MEN 10207 to determine the inhibitory effect.

Conclusion

This compound is an indispensable tool for researchers investigating the tachykinin system. Its high selectivity for the NK₂ receptor allows for the precise dissection of the physiological and pathophysiological roles of this receptor in various tissues and disease models. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the effective use of MEN 10207 in basic and preclinical research, ultimately contributing to a better understanding of NK₂ receptor biology and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for MEN 10207 Acetate In Vivo Studies in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 10207 is a potent and selective antagonist of the tachykinin NK₂ receptor. Tachykinins, such as Neurokinin A (NKA), are neuropeptides involved in a variety of physiological and pathophysiological processes, including inflammation, smooth muscle contraction, and pain signaling. As a selective NK₂ receptor antagonist, MEN 10207 offers a valuable tool for investigating the role of the NK₂ receptor in these processes. The acetate (B1210297) salt of MEN 10207 is a common formulation used for in vivo research.

These application notes provide a summary of the in vivo use of MEN 10207 in rat models, with a focus on its effects on spinal reflex excitability. The provided protocols are based on established methodologies and can be adapted for various research applications.

Mechanism of Action

MEN 10207 acts by competitively blocking the binding of endogenous tachykinins, primarily Neurokinin A, to the NK₂ receptor. In the spinal cord, NK₂ receptors are implicated in the modulation of nociceptive signaling and reflex pathways. By antagonizing these receptors, MEN 10207 can attenuate the excitatory effects of NKA, thereby influencing spinal reflex excitability.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds Signal Signal Transduction Cascade NK2R->Signal Activation Response Neuronal Excitation (e.g., Flexor Reflex) Signal->Response MEN10207 MEN 10207 MEN10207->NK2R Blocks

Caption: Simplified signaling pathway of MEN 10207 action.

In Vivo Applications in Rat Models

Based on preclinical studies, MEN 10207 acetate is a valuable tool for investigating:

  • Spinal Reflex Excitability: Studying the role of NK₂ receptors in modulating nociceptive and other spinal reflexes.

  • Visceral Hypersensitivity: Investigating the involvement of NK₂ receptors in pain originating from internal organs.

  • Inflammatory Pain: Exploring the contribution of NK₂ receptors to pain associated with inflammation.

  • Gastrointestinal Motility: Examining the influence of NK₂ receptors on gut function.

Data Presentation: In Vivo Effects of MEN 10207 on Spinal Reflex Excitability in Rats

The following table summarizes the quantitative data from a key study investigating the effects of intrathecally administered MEN 10207 on the spinal nociceptive flexor reflex in decerebrate, spinalized, unanesthetized rats.

Parameter Agonist/Stimulus MEN 10207 Pretreatment Dose (pmol, i.t.) Observed Effect Citation
Flexor Reflex Facilitation Neurokinin A (NKA)70 - 700Dose-dependent blockade of NKA-induced facilitation.[1]
Flexor Reflex Facilitation Substance P70 - 700No effect on Substance P-induced facilitation.[1]
Flexor Reflex MEN 10207 alone70 - 700Partial agonist effect, facilitating the reflex (potency ~10x less than NKA).[1]
Flexor Reflex MEN 10207 alone700Reversible depression of the flexor reflex.[1]
Long-term Reflex Facilitation Gastrocnemius Nerve Stimulation70 - 700Effective blockade of long-term facilitation.[1]
Reflex Facilitation Sural Nerve Conditioning Stimulation70 - 700No effect on facilitation.[1]

Experimental Protocols

Investigation of Spinal Reflex Excitability in Rats

This protocol is based on the methodology for studying the effects of intrathecally administered MEN 10207 on the nociceptive flexor reflex.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Neurokinin A (NKA)

  • Sterile saline (0.9%)

  • Anesthetics (e.g., isoflurane (B1672236) for induction, followed by decerebration)

  • Intrathecal catheter

  • Electromyography (EMG) recording equipment

  • Nerve stimulation electrodes

  • Stereotaxic frame

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Perform a tracheotomy to facilitate spontaneous breathing.

    • Perform decerebration at the intercollicular level.

    • Perform spinalization at the thoracic level (T8-T9).

    • Implant an intrathecal catheter with the tip positioned at the lumbar enlargement (L4-L5).

    • Allow the animal to stabilize for at least 1 hour after surgery.

  • Flexor Reflex Recording:

    • Insert EMG electrodes into the ipsilateral posterior biceps femoris/semitendinosus muscles to record the flexor reflex.

    • Place stimulating electrodes over the sural nerve for eliciting the reflex.

    • Determine the baseline reflex magnitude by applying single electrical shocks at an intensity sufficient to elicit a stable reflex response.

  • Drug Administration:

    • Dissolve this compound and NKA in sterile saline to the desired concentrations.

    • For antagonist studies, administer MEN 10207 (e.g., 70-700 pmol in a volume of 10 µl) via the intrathecal catheter.

    • After a predetermined pretreatment time (e.g., 10-15 minutes), administer NKA intrathecally to assess the antagonistic effect of MEN 10207.

    • For studying the direct effects of MEN 10207, administer it alone and record the reflex response.

  • Data Analysis:

    • Record and quantify the integrated EMG response (reflex magnitude).

    • Express the post-drug reflex magnitude as a percentage of the pre-drug baseline.

    • Use appropriate statistical tests to determine the significance of the observed effects.

cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Anesthesia Anesthesia Surgery Decerebration & Spinalization Anesthesia->Surgery Catheter Intrathecal Catheter Implantation Surgery->Catheter Baseline Baseline Reflex Recording Catheter->Baseline DrugAdmin This compound Administration (i.t.) Baseline->DrugAdmin Stimulation Nerve Stimulation/ Agonist Administration DrugAdmin->Stimulation Recording Post-treatment Reflex Recording Stimulation->Recording Analysis EMG Data Quantification & Analysis Recording->Analysis

Caption: Experimental workflow for spinal reflex excitability study.
General Protocol for Intravenous Administration in Rats

For systemic studies, this compound can be administered intravenously.

Materials:

  • Male/Female rats of appropriate strain and weight

  • This compound

  • Sterile vehicle (e.g., saline, PBS)

  • Appropriate size needles (e.g., 25-27G) and syringes

  • Restraining device (optional, depending on the level of animal handling expertise)

  • Warming lamp or pad

Procedure:

  • Preparation:

    • Warm the rat's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

    • If necessary, place the rat in a restraining device.

  • Injection:

    • Dissolve this compound in the chosen sterile vehicle to the final desired concentration.

    • Clean the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the solution. Observe for any signs of extravasation (swelling at the injection site).

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Observation:

    • Monitor the animal for any adverse reactions post-injection.

    • Proceed with the planned experimental measurements.

Safety Precautions

  • Follow all institutional and national guidelines for the care and use of laboratory animals.

  • Handle this compound in accordance with its Safety Data Sheet (SDS).

  • Use appropriate personal protective equipment (PPE) during all procedures.

  • All surgical procedures should be performed under aseptic conditions.

References

Application Notes and Protocols for Tachykinin NK2 Receptor Antagonists in Guinea Pig Airways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for studying the effects of tachykinin NK2 receptor antagonists, exemplified by compounds similar to MEN 10207 acetate, on guinea pig airways. The protocols are based on established methodologies for potent and selective non-peptide NK2 receptor antagonists like SR 48968 and GR 159897.

Introduction

Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in the pathophysiology of airway diseases by acting on neurokinin (NK) receptors. In guinea pig airways, the activation of tachykinin NK2 receptors is a primary mediator of bronchoconstriction and plasma extravasation. Consequently, NK2 receptor antagonists are of significant interest for the development of novel therapies for respiratory conditions like asthma. The following protocols provide a framework for the in vivo and in vitro characterization of NK2 receptor antagonists in guinea pig models.

Signaling Pathway of Tachykinin NK2 Receptor Antagonism

The activation of NK2 receptors by agonists like NKA leads to a cascade of intracellular events resulting in smooth muscle contraction and increased vascular permeability in the airways. NK2 receptor antagonists competitively block this binding, thereby inhibiting these downstream effects.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Antagonist NK2 Receptor Antagonist Antagonist->NK2R Competitively Blocks Gq Gq Protein Activation NK2R->Gq Extravasation Plasma Extravasation NK2R->Extravasation Mediates PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction

Caption: Tachykinin NK2 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

In Vivo Evaluation of Bronchoconstriction

This protocol details the methodology for assessing the in vivo efficacy of an NK2 receptor antagonist against agonist-induced bronchoconstriction in anesthetized guinea pigs.

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Anesthetic (e.g., pentobarbitone sodium)

  • Rodent ventilator

  • Whole-body plethysmograph

  • Pressure transducer

  • Data acquisition system

  • NK2 receptor agonist (e.g., [Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10) (GR64349) or Neurokinin A)

  • Test NK2 receptor antagonist (e.g., this compound)

  • Saline solution

  • Intravenous (i.v.) and/or oral (p.o.) administration supplies

  • Animal Preparation: Anesthetize the guinea pig and cannulate the trachea for mechanical ventilation. Place the animal in a whole-body plethysmograph to measure changes in pulmonary mechanics.

  • Baseline Measurements: Record baseline pulmonary resistance (RL) and dynamic lung compliance (CDyn).

  • Antagonist Administration: Administer the test NK2 receptor antagonist intravenously or orally at various doses.

  • Agonist Challenge: After a predetermined pretreatment time, challenge the animal with an intravenous injection of an NK2 receptor agonist to induce bronchoconstriction.

  • Data Recording: Continuously measure RL and CDyn for a set period following the agonist challenge.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced increase in RL and decrease in CDyn at each dose of the antagonist. Determine the dose-ratio for the antagonist's effect.

In_Vivo_Workflow Anesthesia Anesthetize Guinea Pig Cannulation Tracheal Cannulation & Mechanical Ventilation Anesthesia->Cannulation Plethysmography Place in Whole-Body Plethysmograph Cannulation->Plethysmography Baseline Record Baseline RL and CDyn Plethysmography->Baseline Antagonist_Admin Administer NK2 Receptor Antagonist (i.v. or p.o.) Baseline->Antagonist_Admin Agonist_Challenge Challenge with i.v. NK2 Receptor Agonist Antagonist_Admin->Agonist_Challenge Data_Acquisition Measure Changes in RL and CDyn Agonist_Challenge->Data_Acquisition Analysis Calculate % Inhibition and Dose-Ratio Data_Acquisition->Analysis

Caption: In Vivo Bronchoconstriction Experimental Workflow.

In Vitro Evaluation of Tracheal Smooth Muscle Contraction

This protocol describes the in vitro methodology for assessing the antagonist activity on isolated guinea pig tracheal rings.

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution

  • Organ bath system with temperature control and aeration

  • Isotonic force transducer

  • Data acquisition system

  • NK2 receptor agonist (e.g., GR64349 or NKA)

  • Test NK2 receptor antagonist (e.g., this compound)

  • Tissue Preparation: Euthanize the guinea pig and dissect the trachea. Prepare tracheal rings (2-3 mm wide) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.

  • Antagonist Incubation: Add the NK2 receptor antagonist to the organ baths at various concentrations and incubate for a specified period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to the NK2 receptor agonist in the absence and presence of the antagonist.

  • Data Analysis: Measure the contractile responses to the agonist. Construct Schild plots to determine the pA2 value of the antagonist, which quantifies its potency.

In_Vitro_Workflow Dissection Isolate Guinea Pig Trachea Preparation Prepare Tracheal Rings Dissection->Preparation Suspension Suspend Rings in Organ Bath Preparation->Suspension Equilibration Equilibrate under Tension Suspension->Equilibration Antagonist_Incubation Incubate with NK2 Receptor Antagonist Equilibration->Antagonist_Incubation Agonist_CRC Generate Cumulative Concentration-Response Curve to Agonist Antagonist_Incubation->Agonist_CRC Data_Analysis Analyze Contractile Response and Calculate pA2 Agonist_CRC->Data_Analysis

Caption: In Vitro Tracheal Ring Experimental Workflow.

Data Presentation

The following tables summarize quantitative data for established NK2 receptor antagonists in guinea pig airway preparations.

Table 1: In Vitro Potency of NK2 Receptor Antagonists in Guinea Pig Trachea

CompoundAgonistpA2 ValueReference
GR159897GR643498.7[1]
SR 48968Neurokinin ANot Specified[2]

Table 2: In Vivo Efficacy of NK2 Receptor Antagonists in Guinea Pigs

CompoundChallengeAdministrationDoseEffectReference
GR159897GR64349i.v.0.12 mg/kgDose-ratio = 28[1]
SR 48968Hyperventilationi.v.0.03-0.3 mg/kgDose-dependent inhibition of HIB[3]
SR 48968Hyperventilationp.o.0.3-10 mg/kgDose-dependent inhibition of HIB[3]
SR 48968Hyperpneai.v.300 µg/kgInhibition of HIB[4]

Abbreviations: pA2: A measure of the potency of a competitive antagonist; HIB: Hyperpnea-Induced Bronchoconstriction; i.v.: intravenous; p.o.: oral.

Conclusion

The provided protocols and data offer a comprehensive guide for the preclinical evaluation of novel tachykinin NK2 receptor antagonists in guinea pig airways. These models are crucial for understanding the therapeutic potential of such compounds in respiratory diseases characterized by bronchoconstriction and airway inflammation. The consistent findings across different potent NK2 antagonists highlight the importance of this receptor in mediating airway responses in this species.

References

Application Notes and Protocols for MEN 10207 Acetate in Inhibiting Bladder Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 10207 acetate (B1210297) is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK₂) receptor. Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in mediating bladder smooth muscle contraction and nociceptive signaling. The NK₂ receptor is predominantly expressed in the smooth muscle of the genitourinary tract, including the detrusor muscle of the bladder.[1] Overactivity of the bladder, characterized by involuntary contractions of the detrusor muscle, is a hallmark of conditions like overactive bladder (OAB) and neurogenic detrusor overactivity. By blocking the action of NKA at the NK₂ receptor, MEN 10207 acetate presents a promising therapeutic agent for inhibiting bladder motility and managing bladder hyperactivity. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in modulating bladder contractility.

Mechanism of Action

Tachykinins, upon binding to NK₂ receptors on bladder smooth muscle cells, activate a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. This compound acts as a competitive antagonist at the NK₂ receptor, preventing the binding of endogenous tachykinins and thereby inhibiting this contractile signaling pathway.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueReceptor SubtypeAssay TypeSource
pA₂7.9NK₂Functional Antagonism[1]
IC₅₀21-54 nMNK₂Radioligand Binding[1]

Note: The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for its receptor. The IC₅₀ value represents the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

In Vitro Protocol: Isolated Bladder Strip Contractility Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on agonist-induced contractions of isolated bladder smooth muscle strips.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • This compound

  • Neurokinin A (NKA) or other NK₂ receptor agonist

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Perform a midline abdominal incision to expose the urinary bladder.

    • Carefully excise the bladder, remove surrounding connective and adipose tissue, and place it in a petri dish containing cold, carbogen-aerated Krebs solution.

    • Open the bladder longitudinally and gently remove the urothelium by scraping with a fine forceps or a cotton swab.

    • Prepare longitudinal strips of the detrusor muscle (approximately 2 mm wide and 8-10 mm long).

  • Organ Bath Setup:

    • Mount the bladder strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 gram to each strip and allow for an equilibration period of at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

    • Wash the tissues and allow them to return to baseline.

    • To determine the inhibitory effect of MEN 10207, pre-incubate the bladder strips with varying concentrations of this compound for a specified period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve to an NK₂ agonist (e.g., NKA) in the presence of each concentration of this compound or vehicle.

    • Record the contractile responses and analyze the data to determine the pA₂ or IC₅₀ value of this compound.

In Vivo Protocol: Urodynamic Evaluation in Anesthetized Rats

This protocol describes the procedure for assessing the effect of this compound on bladder motility in an anesthetized rat model of bladder hyperactivity.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Urethane (B1682113) (for anesthesia)

  • This compound

  • Saline solution

  • Bladder catheter (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Surgical instruments

Procedure:

  • Animal Preparation and Catheter Implantation:

    • Anesthetize the rat with urethane (e.g., 1.2 g/kg, intraperitoneally).

    • Make a midline abdominal incision to expose the bladder.

    • Insert a catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.

    • Exteriorize the catheter and close the abdominal incision.

    • Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.

  • Cystometry:

    • Allow the animal to stabilize for at least 30 minutes after surgery.

    • Empty the bladder and record the baseline bladder pressure.

    • Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 ml/min) to elicit reflex bladder contractions.

    • Record cystometric parameters such as basal pressure, threshold pressure for micturition, micturition pressure, and the frequency of bladder contractions.

  • Drug Administration and Data Analysis:

    • Once stable and reproducible bladder contractions are observed, administer this compound intravenously or intrathecally at various doses.

    • Continue to record the cystometric parameters for a defined period after each dose.

    • Analyze the data to determine the dose-dependent effects of this compound on the frequency and amplitude of bladder contractions. A decrease in these parameters would indicate an inhibitory effect on bladder motility.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates MEN10207 MEN 10207 Acetate MEN10207->NK2R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound in bladder smooth muscle.

Experimental_Workflow cluster_invitro In Vitro: Isolated Bladder Strip Assay cluster_invivo In Vivo: Urodynamic Studies in Rats A1 Bladder Excision & Strip Preparation A2 Organ Bath Mounting & Equilibration A1->A2 A3 Pre-incubation with This compound A2->A3 A4 Agonist (NKA) Concentration-Response A3->A4 A5 Data Analysis (pA₂ / IC₅₀) A4->A5 B1 Anesthesia & Catheter Implantation B2 Baseline Cystometry (Saline Infusion) B1->B2 B3 IV / IT Administration of This compound B2->B3 B4 Post-Dose Cystometry Recording B3->B4 B5 Data Analysis (Contraction Frequency & Amplitude) B4->B5

Caption: Experimental workflows for evaluating this compound.

References

Preparing a MEN 10207 Acetate Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of MEN 10207 acetate (B1210297) using dimethyl sulfoxide (B87167) (DMSO) as the solvent. MEN 10207 is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in various physiological processes. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in pharmacology and drug development studies.

Introduction to MEN 10207 Acetate

MEN 10207 is a synthetic peptide analogue of Neurokinin A (NKA) that acts as a competitive antagonist at the NK2 receptor.[1] Its chemical structure is Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2. By blocking the binding of endogenous tachykinins like NKA to the NK2 receptor, MEN 10207 can be utilized to investigate the physiological roles of this receptor and to evaluate its potential as a therapeutic target.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C59H72N14O12 (as acetate)
Molecular Weight 1169.29 g/mol (acetate form)
Solubility in DMSO ≥10 mg/mL[1]
Purity Typically ≥98%[1]
Appearance Solid[1]
Storage (Solid) -20°C for up to 4 years[1]
Storage (in DMSO) -80°C for up to 1 year

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.17 mg of this compound (Molecular Weight: 1169.29 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Safety Precautions:

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

This compound Mechanism of Action and Signaling Pathway

MEN 10207 acts as a selective antagonist of the Tachykinin NK2 receptor, which is a G-protein coupled receptor (GPCR). The binding of endogenous ligands, such as Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade. This involves the activation of G-proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). MEN 10207 competitively blocks the binding of NKA, thereby inhibiting this downstream signaling pathway.

MEN10207_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor GPCR G-protein NK2R->GPCR Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates GPCR->PLC Activates MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Blocks NKA Neurokinin A (Agonist) NKA->NK2R Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Physiological_Response Physiological Response Ca_release->Physiological_Response Leads to

Caption: MEN 10207 antagonism of the NK2 receptor signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the experimental protocol for preparing the this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate MEN 10207 Acetate to Room Temp. start->equilibrate weigh Weigh MEN 10207 Acetate Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: MEN 10207 Acetate in Tachykinin-Induced Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MEN 10207 acetate (B1210297), a selective tachykinin NK2 receptor antagonist, in tachykinin-induced smooth muscle contraction assays. This document outlines the mechanism of action, experimental protocols, and data presentation for researchers investigating the role of the NK2 receptor in various physiological and pathological processes.

Introduction

Tachykinins, a family of neuropeptides including Neurokinin A (NKA), Substance P (SP), and Neurokinin B (NKB), are key mediators of smooth muscle contractility, inflammation, and nociception. Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urogenital tracts. Its activation by tachykinins, particularly NKA, leads to a cascade of intracellular events culminating in smooth muscle contraction.

MEN 10207 acetate is a potent and selective competitive antagonist of the tachykinin NK2 receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological roles of the NK2 receptor and for the preclinical evaluation of novel therapeutic agents targeting this receptor.

Data Presentation: Potency and Selectivity of MEN 10207

The efficacy of MEN 10207 as an NK2 receptor antagonist has been quantified in various in vitro assays. The following table summarizes key quantitative data, providing a clear comparison of its activity across different tachykinin receptors.

ParameterReceptorAgonistTissue/Cell LineValueReference
pA2 NK2Neurokinin ARabbit Pulmonary Artery7.9[1]
NK1Substance P-5.2[1]
NK3Neurokinin B-4.9[1]
IC50 NK2-Bovine Stomach Membranes21-54 nM[1]
NK2-SKLKB82#3 Cells (murine fibroblasts transfected with bovine NK2 receptor)21-54 nM[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 represents the concentration of an inhibitor required to inhibit a biological response by 50%.

Signaling Pathway

Activation of the tachykinin NK2 receptor by an agonist like Neurokinin A initiates a well-defined signaling cascade within the smooth muscle cell, leading to contraction. MEN 10207 acts by competitively blocking the binding of agonists to the NK2 receptor, thereby inhibiting this cascade.

References

Application of MEN 10207 Acetate in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MEN 10207 acetate (B1210297) is a potent and selective antagonist of the tachykinin NK2 receptor. In the context of asthma research, it serves as a valuable pharmacological tool to investigate the role of the neurokinin A (NKA) / NK2 receptor pathway in the pathophysiology of the disease. Tachykinins, such as NKA, are neuropeptides released from sensory nerves in the airways and are implicated in neurogenic inflammation, a key component of asthma.[1] They contribute to bronchoconstriction, microvascular leakage, and inflammatory cell recruitment.[1][2]

The primary application of MEN 10207 acetate in asthma models is to block the effects of NKA on airway smooth muscle and other tissues, thereby elucidating the contribution of the NK2 receptor to asthma-related phenotypes. By selectively inhibiting the NK2 receptor, researchers can dissect its specific roles from those of other tachykinin receptors, such as NK1 and NK3.

Key Research Applications:

  • Inhibition of Bronchoconstriction: this compound is used to antagonize NKA- and allergen-induced bronchoconstriction in both in vitro and in vivo models. This allows for the quantification of the NK2 receptor's role in airway hyperresponsiveness.

  • Investigation of Neurogenic Inflammation: The compound can be employed to study the involvement of NK2 receptors in inflammatory processes, such as plasma extravasation (microvascular leakage) and the influx of inflammatory cells into the airways.

  • Elucidation of Signaling Pathways: this compound is instrumental in studying the intracellular signaling cascades initiated by NK2 receptor activation in airway smooth muscle cells and other relevant cell types.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of NK2 receptor antagonists in asthma-related models. While specific data for this compound is limited in publicly available literature, the data for other selective NK2 antagonists provide an expected range of efficacy.

Table 1: In Vitro Receptor Binding and Functional Antagonism

CompoundReceptorAssay TypeValueSpeciesReference
MEN 10207NK2Radioligand Binding (IC50)21-54 nMBovine[3]
MEN 10207NK2Functional Antagonism (pA2)7.9Various[3]
MEN 10207NK1Functional Antagonism (pA2)5.2Various[3]
MEN 10207NK3Functional Antagonism (pA2)4.9Various[3]

Table 2: Effect of NK2 Receptor Antagonists on Neurokinin A (NKA)-Induced Bronchoconstriction in Asthmatic Patients

AntagonistDoseTime PointParameterFold Increase in NKA PC20p-valueReference
SR 48968100 mg (oral)1.5 hFEV1~3.20.05[4]
Nepadutant (MEN 11420)8 mg (i.v.)ImmediateFEV1~6.9<0.05[5]
CS-003200 mg (oral)1 hFEV1Not reached in 12/16 patients<0.05[6]
DNK333100 mg (oral)1 hFEV1~15.8<0.05[1]

PC20: Provocative concentration of agonist causing a 20% fall in the respective parameter. FEV1: Forced Expiratory Volume in 1 second.

Signaling Pathways and Experimental Workflows

Tachykinin NK2 Receptor Signaling Pathway in Airway Smooth Muscle

Neurokinin A (NKA) binding to the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), on airway smooth muscle cells initiates a signaling cascade that leads to bronchoconstriction.[1][6] The NK2 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][8][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.[6][8]

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MEN10207 MEN 10207 MEN10207->NK2R Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Releases Ca²⁺ Ca2 Increased Intracellular Ca²⁺ Ca2_release->Ca2 Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction PKC->Contraction

Caption: NK2 Receptor Signaling Pathway in Bronchoconstriction.

Experimental Workflow: In Vivo Ovalbumin-Sensitized Guinea Pig Model

This workflow outlines a typical experiment to evaluate the effect of this compound on allergen-induced bronchoconstriction in an ovalbumin (OVA)-sensitized guinea pig model.[2][10][11]

OVA_Challenge_Workflow cluster_sensitization Sensitization Phase (Day 0-14) cluster_treatment Treatment Phase (Day 21) cluster_challenge Allergen Challenge & Measurement cluster_analysis Data Analysis sensitization Sensitize Guinea Pigs (i.p. injection of Ovalbumin/Adjuvant) booster Booster Injection (Optional) (Day 5-7) sensitization->booster randomization Randomize into Treatment Groups booster->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: this compound randomization->group2 treatment_admin Administer Vehicle or MEN 10207 (e.g., i.v. or i.p.) group1->treatment_admin group2->treatment_admin challenge Ovalbumin Challenge (Aerosol Inhalation) treatment_admin->challenge measurement Measure Airway Resistance (e.g., using whole-body plethysmography) challenge->measurement data_analysis Compare Bronchoconstrictor Response between Vehicle and MEN 10207 Groups measurement->data_analysis

Caption: Workflow for in vivo evaluation of MEN 10207.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Allergen-Induced Bronchoconstriction in Ovalbumin-Sensitized Guinea Pigs

Objective: To assess the ability of this compound to inhibit the acute bronchoconstrictor response to an inhaled allergen.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)3) adjuvant

  • This compound

  • Vehicle for this compound (e.g., saline)

  • Whole-body plethysmograph for conscious animals

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0, sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg OVA and 100 mg Al(OH)3 in saline.[11]

    • (Optional) On day 7, administer a booster i.p. injection of 100 µg OVA in saline.[11]

    • House the animals for at least 14 days before the challenge to allow for the development of an allergic response.

  • Treatment:

    • On the day of the experiment (day 21-28), randomly assign sensitized animals to treatment groups (e.g., Vehicle control, this compound).

    • Administer this compound or vehicle at the desired dose and route (e.g., intravenous, intraperitoneal) 30-60 minutes prior to the allergen challenge.

  • Allergen Challenge and Measurement:

    • Place the conscious, unrestrained guinea pig in the whole-body plethysmograph and allow it to acclimatize.

    • Record baseline airway resistance for 5-10 minutes.

    • Expose the animal to an aerosol of OVA (e.g., 0.1-1% in saline) for a defined period (e.g., 1-5 minutes).

    • Continuously monitor and record airway resistance for at least 30 minutes post-challenge.

  • Data Analysis:

    • Calculate the peak increase in airway resistance from baseline for each animal.

    • Compare the mean peak airway resistance between the vehicle- and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • Express the inhibitory effect of this compound as a percentage reduction in the bronchoconstrictor response compared to the vehicle control.

Protocol 2: In Vitro Inhibition of Neurokinin A-Induced Tracheal Smooth Muscle Contraction

Objective: To determine the potency of this compound in antagonizing NKA-induced contraction of isolated airway smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Krebs-Henseleit buffer

  • Neurokinin A (NKA)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and excise the trachea.

    • Place the trachea in ice-cold Krebs-Henseleit buffer.

    • Dissect the trachea into rings (2-3 mm wide). The epithelium may be left intact or removed depending on the experimental question.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1 g, with buffer changes every 15-20 minutes.

    • Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissues and allow them to return to baseline.

  • Antagonist Incubation:

    • Add this compound (at various concentrations) or vehicle to the organ baths and incubate for 20-30 minutes.

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve to NKA by adding increasing concentrations of NKA to the organ baths.

    • Record the contractile response at each NKA concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for NKA in the absence and presence of different concentrations of this compound.

    • Calculate the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.

References

Application Notes and Protocols for Tachykinin NK2 Receptor Antagonists in Irritable Bowel Syndrome (IBS) Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of tachykinin NK2 receptor antagonists, a class of compounds that includes molecules like MEN 10207 acetate, nepadutant (B65270) (MEN 11420), and ibodutant (B1674150) (MEN 15596), in the investigation of Irritable Bowel Syndrome (IBS). The tachykinin system, particularly the neurokinin 2 (NK2) receptor, plays a significant role in the pathophysiology of IBS, influencing intestinal motility, secretion, visceral sensitivity, and inflammation.[1][2][3]

Mechanism of Action

Tachykinins, such as neurokinin A (NKA), are neurotransmitters and neuromodulators in the gastrointestinal (GI) tract.[1][4] They exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. In the context of IBS, the NK2 receptor is of particular interest.

Stimulation of NK2 receptors in the gut can lead to:

  • Increased intestinal motility: NKA, an agonist for NK2 receptors, induces contractions of the circular smooth muscles in the colon.[4]

  • Increased intestinal secretion: NK2 receptor agonists can increase the intraluminal secretion of water by directly affecting epithelial cells, a mechanism relevant in models of diarrhea.[2]

  • Visceral hyperalgesia: The stimulation of NK2 receptors on peripheral afferent neurons is thought to mediate hyperalgesia in response to intestinal distension.[2]

  • Inflammation: NK2 receptor antagonists have been shown to reduce intestinal tissue damage caused by chemical irritation.[2]

Tachykinin NK2 receptor antagonists competitively block the binding of NKA and other tachykinins to the NK2 receptor, thereby mitigating the downstream effects that contribute to IBS symptoms, particularly in diarrhea-predominant IBS (IBS-D).[1][2]

Signaling Pathway

The binding of NKA to the NK2 receptor on intestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This pathway is a key target for therapeutic intervention with NK2 receptor antagonists.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Antagonist NK2 Receptor Antagonist Antagonist->NK2R Blocks G_protein Gq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

NK2 Receptor Signaling Pathway in Intestinal Smooth Muscle.

Experimental Protocols

Preclinical Evaluation of NK2 Receptor Antagonists in Animal Models of IBS

Objective: To assess the efficacy of a test NK2 receptor antagonist in reducing visceral hypersensitivity in a rat model of post-inflammatory IBS.

Model: Acetic acid-induced colitis model in rats.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test NK2 receptor antagonist (e.g., this compound)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Acetic acid solution (4% v/v)

  • Anesthetic (e.g., isoflurane)

  • Colorectal distension (CRD) apparatus (barostat, balloon catheter)

  • Electromyography (EMG) recording equipment

Protocol:

  • Induction of Colitis:

    • Anesthetize rats with isoflurane.

    • Gently insert a catheter intra-rectally to a depth of 8 cm.

    • Infuse 1 mL of 4% acetic acid solution.

    • After 30 seconds, flush the colon with 2 mL of saline.

    • Allow animals to recover for at least 6 days to allow acute inflammation to subside, leaving residual visceral hypersensitivity.

  • Drug Administration:

    • Administer the test NK2 receptor antagonist or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before visceral sensitivity testing.

  • Assessment of Visceral Sensitivity (Colorectal Distension):

    • Anesthetize the rats and implant EMG electrodes into the external oblique musculature.

    • Allow a recovery period of at least 3 days.

    • On the day of the experiment, gently insert a balloon catheter into the colon (6 cm from the anus).

    • Connect the catheter to a barostat to induce graded CRD (e.g., 20, 40, 60, 80 mmHg for 20 seconds each, with a 2-minute inter-stimulus interval).

    • Record the visceromotor response (VMR) via EMG during CRD. The VMR is a quantifiable measure of visceral pain.

  • Data Analysis:

    • Quantify the EMG signal (e.g., area under the curve) during distension and subtract the baseline activity.

    • Compare the VMR in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in VMR in the treated group indicates an analgesic effect.

Preclinical_Workflow cluster_setup Model Induction & Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Induction Induce Colitis (Acetic Acid) Recovery1 6-Day Recovery Induction->Recovery1 EMG_Implant Implant EMG Electrodes Recovery1->EMG_Implant Recovery2 3-Day Recovery EMG_Implant->Recovery2 Drug_Admin Administer NK2 Antagonist or Vehicle Recovery2->Drug_Admin CRD_Test Colorectal Distension (CRD) (20, 40, 60, 80 mmHg) Drug_Admin->CRD_Test EMG_Record Record Visceromotor Response (VMR) CRD_Test->EMG_Record Quantify Quantify EMG Signal (Area Under Curve) EMG_Record->Quantify Compare Compare VMR between Drug and Vehicle Groups Quantify->Compare Conclusion Assess Efficacy Compare->Conclusion

Workflow for Preclinical Evaluation of NK2 Antagonists.
Clinical Trial Protocol for an NK2 Receptor Antagonist in IBS-D

Objective: To evaluate the efficacy and safety of an oral NK2 receptor antagonist (e.g., Ibodutant) in female patients with diarrhea-predominant IBS (IBS-D).[6]

Study Design: A multinational, double-blind, placebo-controlled, randomized, parallel-group study.[6]

Patient Population:

  • Inclusion criteria: Female patients aged 18-70 years diagnosed with IBS-D according to Rome III criteria, with recurrent abdominal pain for at least three days per month in the last three months.[6][7]

  • Exclusion criteria: Significant organic GI disease, previous major abdominal surgery, use of medications that could interfere with the study outcomes.

Protocol:

  • Screening and Run-in Period (2 weeks):

    • Assess eligibility based on inclusion/exclusion criteria.

    • Patients undergo a 2-week treatment-free run-in period to establish baseline symptom severity.[6]

    • Patients record daily symptoms (abdominal pain, stool consistency, etc.) in a diary.

  • Randomization and Treatment (8 weeks):

    • Eligible patients are randomized to receive one of the following treatments, once daily:

      • Placebo

      • Ibodutant 1 mg

      • Ibodutant 3 mg

      • Ibodutant 10 mg[6]

    • Patients continue to record daily symptoms throughout the 8-week treatment period.

  • Primary and Secondary Endpoints:

    • Primary Endpoint: The proportion of responders, defined as patients achieving satisfactory relief of both overall IBS symptoms and abdominal pain/discomfort for at least 75% of the weeks during the treatment period.[6]

    • Secondary Endpoints:

      • Weekly assessment of abdominal pain scores.

      • Weekly assessment of stool pattern (frequency and consistency based on the Bristol Stool Form Scale).

      • Responder analysis based on FDA-approved interim endpoints (improvement in pain and stool consistency).[6]

  • Safety Assessment:

    • Monitor adverse events (AEs) at each study visit.

    • Perform laboratory safety tests (hematology, clinical chemistry) at baseline and end of treatment.

  • Data Analysis:

    • The primary efficacy analysis is performed on the intent-to-treat (ITT) population.

    • The proportion of responders in each ibodutant group is compared to the placebo group using a chi-squared test.

    • Pre-specified subgroup analyses, such as by gender, are also conducted.[6]

Quantitative Data Summary

The following tables summarize the efficacy data from a Phase II clinical trial of Ibodutant in female patients with IBS-D.

Table 1: Primary Endpoint Responder Rates in Female IBS-D Patients (8 Weeks) [6]

Treatment GroupNumber of Patients (n)Responder Rate (%)p-value vs. Placebo
Placebo13310.5-
Ibodutant 1 mg13013.8NS
Ibodutant 3 mg13116.0NS
Ibodutant 10 mg13328.60.003

NS: Not Significant

Table 2: FDA-Approved Interim Endpoint Responder Rates in Female IBS-D Patients (8 Weeks) [6]

Treatment GroupResponder Rate for Pain (%)p-value vs. PlaceboResponder Rate for Stool Consistency (%)p-value vs. Placebo
Placebo33.1-36.8-
Ibodutant 1 mg39.2NS43.1NS
Ibodutant 3 mg41.2NS47.3NS
Ibodutant 10 mg51.10.00554.90.004

Responder for Pain: ≥30% improvement from baseline in weekly average worst abdominal pain score for ≥75% of weeks. Responder for Stool Consistency: Bristol Stool Scale score <5 for ≥75% of weeks.

Conclusion

Tachykinin NK2 receptor antagonists represent a targeted therapeutic approach for IBS, particularly IBS-D.[1][4] The mechanism of action involves the blockade of NK2 receptors in the gut, leading to reduced smooth muscle contractility, decreased intestinal secretion, and attenuation of visceral pain.[2][3] Preclinical models are essential for evaluating the initial efficacy of these compounds, while well-designed clinical trials, such as the one described for ibodutant, are necessary to establish clinical utility. The data from the ibodutant trial demonstrates a dose-dependent and statistically significant improvement in overall IBS symptoms, abdominal pain, and stool consistency in female patients at the 10 mg dose, with a favorable safety profile.[6] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this drug class in the management of IBS.[1]

References

Application Notes and Protocols for In Vivo Administration of MEN 10207 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 10207 acetate (B1210297) is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in a variety of physiological processes. This document provides detailed application notes and protocols for the in vivo administration of MEN 10207 acetate to facilitate pre-clinical research. The protocols outlined below are based on available data and are intended to serve as a starting point for experimental design. Researchers should optimize these protocols for their specific animal models and experimental objectives.

Data Presentation

Currently, comprehensive in vivo dose-response data for this compound across various administration routes is limited in publicly available literature. The following table summarizes the available data point for intrathecal administration in rats. Researchers are encouraged to perform dose-finding studies to determine the optimal concentration for their specific application.

Animal ModelAdministration RouteDose RangeVehicleKey FindingsReference
RatIntrathecal7, 70, 700 pmol/10 µLNot SpecifiedDose-dependent blockade of neurokinin A-induced reflex facilitation. Agonist effects were observed at higher doses.[1]

Signaling Pathway

MEN 10207 acts as an antagonist at the NK2 receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, neurokinin A (NKA). The binding of NKA to the NK2 receptor, a Gq-protein coupled receptor, typically activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. By blocking the initial binding of NKA, MEN 10207 prevents these downstream events.

MEN10207_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R NK2 Receptor (Gq-coupled) NKA->NK2R Binding MEN10207 MEN 10207 MEN10207->NK2R Antagonism PLC Phospholipase C (PLC) NK2R->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK2 Receptor Signaling Pathway and MEN 10207 Inhibition.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A vendor suggests that in solvent, MEN 10207 is stable for up to 6 months at -80°C.[1]

Working Solution Preparation (for Intravenous and Intraperitoneal Injection):

Caution: DMSO can be toxic at high concentrations. It is crucial to minimize the final concentration of DMSO in the injected solution. A final DMSO concentration of <5% is generally recommended, and a pilot study to assess vehicle tolerance is advised.

  • Thaw a single aliquot of the this compound stock solution.

  • Calculate the volume of stock solution needed based on the desired final concentration and injection volume.

  • Dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to achieve a 1% DMSO concentration in the final injection volume, dilute the stock solution 1:100 with saline or PBS.

  • Vortex the working solution gently to ensure homogeneity.

  • Prepare the working solution fresh on the day of the experiment.

In Vivo Administration Protocols

Animal Models:

The following protocols are generalized for use in rats. Adjustments to dosage, volume, and needle size may be necessary for other species or strains. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

a) Intravenous (IV) Administration (Tail Vein Injection):

This route provides rapid and complete bioavailability.

Experimental Workflow:

IV_Administration_Workflow A Animal Acclimatization B Prepare MEN 10207 Working Solution A->B C Warm Animal's Tail (for vasodilation) B->C D Restrain Animal C->D E Perform Tail Vein Injection D->E F Monitor Animal Post-injection E->F G Experimental Endpoint/Data Collection F->G

Caption: Workflow for Intravenous Administration of MEN 10207.

Protocol:

  • Dosage: While a specific intravenous dose for MEN 10207 has not been identified in the searched literature, a starting point can be inferred from a similar selective NK2 antagonist, MEN 10,376, which was effective at 1-3 µmol/kg in rats. It is strongly recommended to conduct a dose-finding study starting from a lower dose (e.g., 0.1 µmol/kg) to determine the optimal effective and non-toxic dose.

  • Injection Volume: The injection volume should be kept to a minimum to avoid adverse cardiovascular effects. For rats, a typical intravenous bolus injection volume is up to 5 mL/kg.

  • Procedure:

    • Acclimatize the animal to the experimental conditions.

    • Prepare the MEN 10207 working solution as described above.

    • Warm the rat's tail using a heat lamp or warm water bath (approximately 40°C) to induce vasodilation of the lateral tail veins.

    • Place the rat in a suitable restrainer.

    • Using a sterile 27-30 gauge needle attached to a syringe containing the working solution, carefully insert the needle into one of the lateral tail veins.

    • Administer the solution slowly over 1-2 minutes.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions during and after the injection.

b) Intraperitoneal (IP) Administration:

This is a common route for systemic administration, offering a larger injection volume capacity than IV.

Experimental Workflow:

IP_Administration_Workflow A Animal Acclimatization B Prepare MEN 10207 Working Solution A->B C Restrain Animal (expose abdomen) B->C D Locate Injection Site (lower right quadrant) C->D E Perform Intraperitoneal Injection D->E F Monitor Animal Post-injection E->F G Experimental Endpoint/Data Collection F->G

Caption: Workflow for Intraperitoneal Administration of MEN 10207.

Protocol:

  • Injection Volume: For rats, the maximum recommended intraperitoneal injection volume is typically 10 mL/kg.

  • Procedure:

    • Acclimatize the animal to the experimental conditions.

    • Prepare the MEN 10207 working solution.

    • Manually restrain the rat, turning it to expose the abdomen. The head should be tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

    • Using a sterile 23-25 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Concluding Remarks

The provided protocols for the in vivo administration of this compound are intended as a guide for researchers. The lack of extensive published data necessitates careful experimental design, including pilot studies for vehicle tolerance and dose-response characteristics. Adherence to ethical guidelines for animal experimentation is paramount. As more research becomes available, these protocols may be further refined.

References

Application Notes and Protocols for MEN 10207 Acetate in In Vitro Smooth Muscle Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 10207 is a potent and selective non-peptide antagonist of the tachykinin NK₂ receptor.[1] Tachykinin NK₂ receptors are G-protein coupled receptors predominantly found in the smooth muscle of various organs, including the respiratory, gastrointestinal, and genitourinary tracts.[2] Their activation by endogenous ligands, such as Neurokinin A (NKA), typically leads to smooth muscle contraction.[3][4] Consequently, MEN 10207 and other NK₂ receptor antagonists are valuable tools for investigating the physiological roles of these receptors and for the development of therapeutics for conditions characterized by smooth muscle hyperreactivity, such as asthma and irritable bowel syndrome.[2]

These application notes provide detailed protocols for the use of MEN 10207 acetate (B1210297) in in vitro smooth muscle bath studies to characterize its antagonist activity against NKA-induced contractions.

Data Presentation

The following tables summarize the quantitative data for MEN 10207 and other relevant compounds from in vitro studies.

Table 1: In Vitro Activity of MEN 10207

ParameterReceptorValueAssay TypeReference
pA₂NK₁5.2Monoreceptor in vitro assay[1]
pA₂NK₂7.9Monoreceptor in vitro assay[1]
pA₂NK₃4.9Monoreceptor in vitro assay[1]
IC₅₀NK₂21-54 nMCompetitive radioligand binding[1]

Table 2: Potency of Tachykinin Agonists on Smooth Muscle Contraction

AgonistTissuepD₂ / EC₅₀Reference
Neurokinin AHuman Saphenous Vein7.3 ± 0.2 (pD₂)[5]
Neurokinin ARat Duodenum1.8 nM (EC₅₀)[4]
Neurokinin ARat Vas Deferens59.5 nM (EC₅₀)[4]
[β-Ala⁸]-NKA(4–10)Mouse Urinary Bladder3.18 µM (EC₅₀)

Signaling Pathways

The activation of NK₂ receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. A simplified representation of this pathway is provided below.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Extracellular Extracellular NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Gq11 Gq/11 NK2R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates RhoKinase Rho Kinase Gq11->RhoKinase Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes MEN10207 MEN 10207 MEN10207->NK2R Antagonizes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i SR->Ca2_cyto Ca²⁺ Release Ca2_SR Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction PKC->Contraction Contributes to RhoKinase->Contraction Contributes to (Ca²⁺ sensitization)

Caption: NK₂ Receptor Signaling Pathway in Smooth Muscle Contraction.

Experimental Protocols

Protocol 1: Preparation of Isolated Smooth Muscle Tissue

This protocol describes the general procedure for isolating smooth muscle strips, for example, from the trachea, intestine, or bladder.

Materials:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Ice

Procedure:

  • Humanely euthanize the experimental animal according to institutionally approved protocols.

  • Promptly dissect the desired tissue (e.g., trachea, ileum, bladder) and place it in ice-cold Krebs-Henseleit solution continuously gassed with carbogen.

  • Clean the tissue by removing adherent connective and fatty tissues.

  • For tubular tissues like the trachea or intestine, cut into rings or longitudinal strips of appropriate size (e.g., 2-3 mm wide and 10-15 mm long). For organs like the bladder, cut strips from the detrusor muscle.

  • Keep the prepared tissue strips in ice-cold, carbogen-gassed Krebs-Henseleit solution until mounting in the organ bath.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol details the procedure for mounting the tissue in an organ bath and assessing the effect of MEN 10207 acetate on agonist-induced contractions.

Materials:

  • Isolated tissue organ bath system with isometric force transducers

  • Data acquisition system

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Potassium chloride (KCl) solution (e.g., 80 mM)

  • Neurokinin A (NKA) stock solution

  • This compound stock solution

  • Vehicle for MEN 10207 (e.g., DMSO, distilled water)

Procedure:

  • Setup: Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen.

  • Mounting: Mount the smooth muscle strips in the organ bath chambers, attaching one end to a fixed holder and the other to an isometric force transducer.

  • Equilibration: Apply an optimal resting tension to the tissues (this needs to be determined empirically for each tissue type, but is often between 1-2 g). Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Tissues that do not respond or show a weak response should be discarded. Wash the tissues thoroughly to return to baseline tension.

  • Antagonist Incubation: For the test tissues, add the desired concentration of this compound. For control tissues, add an equivalent volume of the vehicle. Incubate for a predetermined period (e.g., 20-30 minutes) to allow the antagonist to reach equilibrium with the receptors.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for NKA by adding increasing concentrations of NKA to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has plateaued). Start with a low concentration (e.g., 1 nM) and increase in logarithmic steps until a maximal response is achieved.

  • Data Analysis: Measure the peak contractile response at each NKA concentration. Normalize the data as a percentage of the maximal response to KCl or the maximal response to NKA in the control tissues. Plot the concentration-response curves and determine parameters such as EC₅₀ and Eₘₐₓ. For competitive antagonism, a Schild plot analysis can be performed to determine the pA₂ value of MEN 10207.

Experimental_Workflow Tissue_Isolation 1. Isolate Smooth Muscle Tissue Mounting 2. Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration 3. Equilibrate (60-90 min) with washes Mounting->Equilibration Viability_Test 4. KCl Viability Test Equilibration->Viability_Test Washout 5. Washout Viability_Test->Washout Incubation 6. Incubate with MEN 10207 or Vehicle Washout->Incubation CRC 7. Generate NKA Concentration-Response Curve Incubation->CRC Analysis 8. Data Analysis (EC₅₀, Eₘₐₓ, pA₂) CRC->Analysis

References

Troubleshooting & Optimization

MEN 10207 acetate solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of MEN 10207 acetate (B1210297), a potent tachykinin NK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is MEN 10207 acetate and what is its primary mechanism of action?

A1: this compound is a synthetic peptide-like molecule that acts as a selective antagonist for the tachykinin NK2 receptor.[1] Tachykinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes.[2][3] this compound exerts its effect by blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data, this compound has the following solubility profile:

  • Dimethyl sulfoxide (B87167) (DMSO): Soluble at ≥10 mg/mL.[1]

  • Ethanol: Slightly soluble at 0.1-1 mg/mL.[1]

For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the integrity of this compound.

  • Solid Form: The lyophilized powder should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

  • In Solvent: Stock solutions of this compound in DMSO should be stored at -80°C. One supplier suggests stability for up to one year under these conditions. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q4: What are the known stability issues with this compound in aqueous solutions?

  • Proteolytic Degradation: Susceptibility to cleavage by proteases present in serum-containing cell culture media.

  • Hydrolysis: Degradation of peptide bonds, particularly at acidic or alkaline pH.

  • Oxidation: Certain amino acid residues can be prone to oxidation.

It is recommended to prepare fresh dilutions in aqueous buffers immediately before use and to minimize the time the compound spends in these solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Low or no antagonist activity Compound Precipitation: The concentration of this compound in the final assay medium may exceed its solubility limit, leading to precipitation.1. Visually inspect for precipitates: Check for any cloudiness or solid particles in your working solutions. 2. Optimize final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines. 3. Sonication: Briefly sonicate the stock solution to aid dissolution.
Compound Degradation: The compound may have degraded due to improper storage or handling.1. Prepare fresh stock solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh one. 2. Minimize time in aqueous buffer: Prepare working dilutions in your assay buffer immediately before adding to the cells. 3. Use serum-free media for dilutions: If possible, make final dilutions in serum-free media to reduce the risk of enzymatic degradation before adding to cells.
Inconsistent results between experiments Variability in Stock Solution: Inaccurate pipetting or incomplete dissolution of the solid compound when preparing the stock solution.1. Ensure complete dissolution: Before making aliquots, ensure the solid this compound is completely dissolved in DMSO. 2. Use calibrated pipettes: Use properly calibrated pipettes for preparing stock and working solutions.
Cell Passage Number: The expression of the NK2 receptor may vary with cell passage number.1. Use cells within a consistent passage range: Establish a standard operating procedure for cell passage numbers for your assays. 2. Periodically verify receptor expression: Use techniques like qPCR or Western blotting to confirm consistent NK2 receptor expression in your cell line.
Unexpected cellular effects Off-target effects: At high concentrations, this compound may exhibit off-target effects.1. Perform dose-response experiments: Determine the optimal concentration range for NK2 receptor antagonism with minimal non-specific effects. 2. Include appropriate controls: Use a negative control (vehicle) and a positive control (a known NK2 receptor agonist) in your experiments.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to room temperature) and brief sonication can aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, sterile cryovials.

  • Storage: Store the aliquots at -80°C.

General Protocol for In Vitro Cell-Based Assays
  • Cell Seeding: Seed cells expressing the NK2 receptor in appropriate well plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in a suitable assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).

  • Pre-incubation with Antagonist: Remove the cell culture medium and add the prepared working solutions of this compound to the cells. Incubate for a predetermined period to allow the antagonist to bind to the NK2 receptors.

  • Agonist Stimulation: Following the pre-incubation, add a known NK2 receptor agonist (e.g., Neurokinin A) at a concentration that elicits a submaximal response.

  • Assay Readout: After a specific incubation time with the agonist, measure the desired cellular response. This could include changes in intracellular calcium levels, inositol (B14025) phosphate (B84403) accumulation, or other downstream signaling events.

  • Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response.

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[2][3][4] Upon activation by an agonist like Neurokinin A, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium.

NK2_Signaling_Pathway NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Activates MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., muscle contraction, secretion) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Tachykinin NK2 Receptor Signaling Cascade.

Experimental Workflow for this compound Preparation and Use

This workflow outlines the key steps for preparing and using this compound in a typical cell-based experiment.

Experimental_Workflow start Start weigh Weigh MEN 10207 Acetate Powder start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Prepare Working Dilutions in Assay Buffer thaw->dilute incubate Pre-incubate Cells with MEN 10207 dilute->incubate stimulate Stimulate with NK2 Agonist incubate->stimulate measure Measure Cellular Response stimulate->measure end End measure->end

Caption: Workflow for this compound Handling.

References

Technical Support Center: Optimizing MEN 10207 Acetate Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MEN 10207 acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of MEN 10207 acetate, a selective tachykinin NK-2 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments with this compound.

Q1: I am not observing any antagonist effect of this compound in my experiment. What are the possible reasons and solutions?

Possible Causes and Solutions:

  • Suboptimal Dose: The administered dose may be too low to effectively antagonize the NK-2 receptor. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

  • Agonist-like Effects: MEN 10207 has been reported to exhibit agonist effects at the same doses where it shows antagonism[1]. This dual activity can mask the intended antagonist effect.

    • Solution: Carefully observe the physiological response immediately after administration. If agonist-like effects (e.g., increased bladder motility or bronchoconstriction) are observed, you may need to adjust the dose or consider using a different NK-2 receptor antagonist with a cleaner antagonist profile, such as MEN 10376[1].

  • Compound Instability: Improper handling or storage of this compound can lead to its degradation.

    • Solution: Ensure the compound is stored as recommended by the manufacturer. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. The stability of this compound in solution at room temperature for the duration of the experiment should be confirmed.

  • Incorrect Administration Route: The chosen route of administration may not be optimal for achieving the desired bioavailability at the target site.

    • Solution: Intravenous (i.v.) administration generally provides the most direct and rapid systemic exposure. If using other routes like intraperitoneal (i.p.), consider that absorption and first-pass metabolism can affect the compound's efficacy. It may be necessary to compare different administration routes.

  • Low Receptor Expression: The target tissue in your animal model may have low expression levels of the NK-2 receptor, leading to a diminished response.

    • Solution: Confirm the expression of the NK-2 receptor in your target tissue using techniques like immunohistochemistry or western blotting.

Q2: I am observing unexpected side effects or toxicity in my animals after administering this compound. How can I address this?

Possible Causes and Solutions:

  • High Dose: The observed toxicity may be a result of a dose that is too high.

    • Solution: Reduce the dose and carefully monitor the animals for any adverse effects. A thorough dose-escalation study is recommended to identify the maximum tolerated dose (MTD).

  • Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can cause toxicity at high concentrations.

    • Solution: Use the lowest possible concentration of the solvent required to dissolve the compound. Always include a vehicle-only control group in your experiments to differentiate between the effects of the compound and the solvent.

  • Off-Target Effects: Although MEN 10207 is a selective NK-2 receptor antagonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.

    • Solution: Review the literature for any known off-target activities of MEN 10207. If off-target effects are suspected, consider using a structurally different NK-2 receptor antagonist to confirm that the observed effects are mediated through the NK-2 receptor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in in vivo experiments.

Q1: What is the recommended starting dose for this compound in in vivo experiments?

A starting dose of 1 µmol/kg administered intravenously has been reported to inhibit NK-2 agonist-induced bladder motility in anesthetized rats and bronchoconstriction in anesthetized guinea pigs[2]. However, it is critical to note that at this dose, agonist-like effects have also been observed[1][2]. Therefore, a careful dose-response study is essential to determine the optimal dose for your specific experimental setup. For comparison, a related and more selective NK-2 antagonist, MEN 10376, has been used at intravenous doses of 1-3 µmol/kg[1]. Another NK2 receptor antagonist, nepadutant, has been used at a dose of 0.1 µmol/kg, i.v., in rats[3].

Q2: How should I prepare this compound for in vivo administration?

This compound is a solid. For in vivo experiments, it is recommended to prepare a stock solution in a suitable solvent. This compound is soluble in DMSO at concentrations of ≥10 mg/ml and slightly soluble in ethanol (B145695) (0.1-1 mg/ml)[2]. For intravenous administration, the stock solution should be further diluted in a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to avoid toxicity in the animals.

Q3: What are the appropriate control groups to include in my in vivo experiment with this compound?

To ensure the validity of your experimental results, the following control groups are recommended:

  • Vehicle Control: Animals administered with the same vehicle used to dissolve this compound. This helps to control for any effects of the solvent itself.

  • Positive Control: Animals treated with a known NK-2 receptor agonist to confirm the responsiveness of the model system.

  • Negative Control (Optional): In some experimental designs, a group of untreated or sham-treated animals may be included as a baseline control.

Q4: What is the mechanism of action of this compound?

This compound is a selective antagonist of the tachykinin NK-2 receptor. It competitively binds to the NK-2 receptor, thereby preventing the binding of the endogenous ligand, neurokinin A (NKA). This blockade inhibits the downstream signaling pathways activated by NKA, which are typically involved in smooth muscle contraction and other physiological processes.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Related NK-2 Receptor Antagonists

CompoundAnimal ModelApplicationRoute of AdministrationEffective DoseReference
This compound Anesthetized RatInhibition of NK-2 agonist-induced bladder motilityIntravenous (i.v.)1 µmol/kg[2]
This compound Anesthetized Guinea PigInhibition of NK-2 agonist-induced bronchoconstrictionIntravenous (i.v.)1 µmol/kg[2]
MEN 10376Anesthetized RatSelective antagonism of NK-2 agonist-induced bladder contractionIntravenous (i.v.)1-3 µmol/kg[1]
MEN 10376Anesthetized Guinea PigSelective antagonism of NK-2 agonist-induced bronchoconstrictionIntravenous (i.v.)1-3 µmol/kg[1]
NepadutantRatInhibition of distension-induced colonic motilityIntravenous (i.v.)0.1 µmol/kg[3]

Experimental Protocols

Protocol 1: General Procedure for Intravenous (i.v.) Administration in Rats

  • Preparation of this compound Solution:

    • Dissolve this compound in 100% DMSO to prepare a stock solution (e.g., 10 mg/ml).

    • On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration. Ensure the final DMSO concentration is below 5% to minimize toxicity.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Place the animal on a heating pad to maintain body temperature.

    • Cannulate the jugular or femoral vein for intravenous administration.

  • Administration:

    • Slowly infuse the prepared this compound solution through the cannula at a controlled rate.

    • The injection volume should be calculated based on the animal's body weight (e.g., 1-5 ml/kg).

  • Post-Administration Monitoring:

    • Monitor the animal's vital signs (heart rate, respiration) throughout the experiment.

    • Proceed with the experimental measurements (e.g., bladder motility recording).

Protocol 2: General Procedure for Intraperitoneal (i.p.) Administration in Guinea Pigs

  • Preparation of this compound Solution:

    • Prepare the dosing solution as described in Protocol 1, ensuring the final vehicle is well-tolerated for intraperitoneal administration.

  • Animal Restraint:

    • Properly restrain the guinea pig to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.

    • Inject the solution slowly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Mandatory Visualization

MEN10207_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Compound This compound (Solid) Solubilization Dissolve in DMSO (Stock Solution) Compound->Solubilization Step 1 Dilution Dilute with Saline (Working Solution) Solubilization->Dilution Step 2 Route Administration Route (i.v. or i.p.) Dilution->Route Step 3 Animal_Model Rodent Model (Rat or Guinea Pig) Animal_Model->Route Efficacy Measure Efficacy (e.g., Bladder Motility, Bronchoconstriction) Route->Efficacy Step 4 Toxicity Monitor for Toxicity & Side Effects Route->Toxicity Step 5 Data_Analysis Data Analysis (Dose-Response Curve) Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: Experimental workflow for in vivo studies with this compound.

NK2_Signaling NKA Neurokinin A (NKA) NK2R Tachykinin NK-2 Receptor NKA->NK2R Binds & Activates MEN10207 This compound MEN10207->NK2R Binds & Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Tachykinin NK-2 receptor signaling pathway and the action of this compound.

References

Potential off-target effects of MEN 10207 acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MEN 10207 acetate (B1210297). The information addresses potential issues related to its on-target and potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MEN 10207 acetate?

This compound is a selective antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[1] Its primary mechanism involves competitively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK-2 receptor. This inhibition prevents the downstream signaling cascade typically initiated by NKA, which includes smooth muscle contraction and inflammatory responses.

Q2: What are the known off-target effects of this compound?

Based on available in vitro data, this compound exhibits a degree of selectivity for the NK-2 receptor over other tachykinin receptors, namely the NK-1 and NK-3 receptors. However, at higher concentrations, it may interact with these other receptors. The pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, indicate this selectivity. A higher pA2 value signifies greater antagonist potency. For MEN 10207, the pA2 values are 7.9 for the NK-2 receptor, 5.2 for the NK-1 receptor, and 4.9 for the NK-3 receptor.[1] This suggests that MEN 10207 is significantly more potent at NK-2 receptors.

Q3: I am observing unexpected effects in my cell-based assay. Could this be due to off-target binding?

While MEN 10207 is selective for the NK-2 receptor, off-target effects, particularly at high concentrations, cannot be entirely ruled out. If your experimental system expresses NK-1 or NK-3 receptors, it is possible that the observed effects are due to antagonism of these receptors. To investigate this, consider the following:

  • Dose-response curve: Determine if the unexpected effect is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.

  • Control experiments: Use more selective antagonists for NK-1 and NK-3 receptors as controls to see if they replicate the unexpected effect.

  • Receptor expression analysis: Confirm the expression levels of NK-1, NK-2, and NK-3 receptors in your cell line or tissue model.

Q4: Are there any known safety concerns or adverse effects associated with this compound from preclinical studies?

A Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, this does not provide specific information on subtle off-target pharmacological effects. Preclinical toxicology data for this compound is not extensively available in the public domain. When working with any investigational compound, it is crucial to adhere to standard laboratory safety protocols.

Troubleshooting Guides

Issue 1: Inconsistent results in functional assays (e.g., smooth muscle contraction).
  • Possible Cause 1: Agonist concentration. The concentration of the agonist used to stimulate the tissue preparation can significantly impact the apparent potency of MEN 10207.

    • Troubleshooting: Ensure you are using a concentration of the agonist (e.g., Neurokinin A) that produces a submaximal response (e.g., EC50 to EC80). A full agonist dose-response curve should be performed to determine the optimal concentration.

  • Possible Cause 2: Tissue variability. Biological variability between tissue preparations can lead to inconsistent results.

    • Troubleshooting: Use tissues from age- and weight-matched animals. Increase the number of replicates to ensure statistical power.

  • Possible Cause 3: Compound stability. this compound, being a peptide-like molecule, may be susceptible to degradation.

    • Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.

Issue 2: Low potency observed in radioligand binding assays.
  • Possible Cause 1: Incorrect radioligand concentration. The concentration of the radiolabeled ligand used can affect the calculated affinity of MEN 10207.

    • Troubleshooting: Use a concentration of the radioligand that is at or below its Kd for the NK-2 receptor to ensure you are in the linear range of the binding isotherm.

  • Possible Cause 2: Inadequate incubation time. The binding reaction may not have reached equilibrium.

    • Troubleshooting: Perform a time-course experiment to determine the time required to reach binding equilibrium at the temperature you are using.

  • Possible Cause 3: Non-specific binding. High non-specific binding can mask the specific binding of the radioligand and affect the accuracy of the results.

    • Troubleshooting: Optimize the assay conditions to minimize non-specific binding. This can include using appropriate blocking agents (e.g., bovine serum albumin) and washing steps. Ensure that the non-specific binding is determined in the presence of a saturating concentration of a known high-affinity, non-radiolabeled ligand.

Data Presentation

Table 1: In Vitro Selectivity Profile of MEN 10207

ParameterNK-1 ReceptorNK-2 ReceptorNK-3 Receptor
pA2 5.27.94.9
IC50 (nM) Not Reported21 - 54Not Reported

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a general guideline. Specific parameters such as radioligand identity and concentration, and incubation conditions should be optimized for the specific experimental setup.

  • Membrane Preparation:

    • Homogenize tissues (e.g., bovine stomach) or cultured cells expressing the NK-2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the NK-2 receptor (e.g., [³H]-SR48968 or [¹²⁵I]-NKA), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled NK-2 antagonist.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of MEN 10207 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

Functional Antagonism Assay (pA2 Determination)

This protocol describes a general method for determining the pA2 value of MEN 10207 in an isolated tissue bath, using tissues known to express NK-2 receptors.

  • Tissue Preparation:

    • Isolate tissues such as the rabbit pulmonary artery or hamster trachea and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[2]

    • Allow the tissues to equilibrate under a resting tension for a defined period.

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for an NK-2 receptor agonist (e.g., Neurokinin A) to determine its potency and maximal effect in the tissue.

  • Antagonist Incubation:

    • In separate tissue baths, pre-incubate the tissues with different fixed concentrations of this compound for a predetermined time to allow for equilibration.

  • Agonist Challenge:

    • In the presence of MEN 10207, repeat the cumulative concentration-response curve for the NK-2 agonist. The antagonist should cause a rightward shift in the agonist's concentration-response curve.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio for each concentration of MEN 10207. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of MEN 10207.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

MEN10207_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK-2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NKA Neurokinin A (NKA) NKA->NK2R Binds & Activates MEN10207 MEN 10207 MEN10207->NK2R Binds & Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: On-target signaling pathway of MEN 10207 at the NK-2 receptor.

Experimental_Workflow_pA2 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolate Tissue (e.g., Rabbit Pulmonary Artery) Bath Mount in Organ Bath Tissue->Bath Equilibrate Equilibrate Bath->Equilibrate Agonist_CRC Generate Agonist (NKA) CRC (Control) Equilibrate->Agonist_CRC Antagonist_Inc Incubate with MEN 10207 Equilibrate->Antagonist_Inc Dose_Ratio Calculate Dose Ratios Agonist_CRC->Dose_Ratio Agonist_CRC_Ant Generate Agonist CRC in presence of MEN 10207 Antagonist_Inc->Agonist_CRC_Ant Agonist_CRC_Ant->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Caption: Experimental workflow for determining the pA2 value of MEN 10207.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of MEN 10207 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of MEN 10207 acetate (B1210297).

Compound Profile: MEN 10207 Acetate

MEN 10207 is a peptide antagonist for the neurokinin-2 (NK2) receptor.[1] Its hydrophobic nature contributes to its limited solubility in aqueous solutions, a common challenge in experimental settings.

PropertyValueReference
Synonyms Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2, [Tyr5,D-Trp6,8,9,Arg10]-Neurokinin A (4-10)[1]
Molecular Formula C57H68N14O10 • XC2H4O2[1]
Molecular Weight 1,109.3 g/mol (as free base)[1]
Primary Target Neurokinin-2 (NK2) Receptor[1][2]
Solubility Soluble (≥10 mg/ml) in DMSO. Slightly soluble (0.1-1 mg/ml) in ethanol. Insoluble in water.[1]
Storage Store as a solid at -20°C for up to 4 years.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] A stock solution can be made by dissolving the solid peptide in DMSO.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture medium or buffer). What can I do to prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[3] This occurs because the compound is poorly soluble in water. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically less than 0.5%, to minimize solvent-induced toxicity and reduce the chance of precipitation.[3]

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your experimental medium.[3]

  • Thorough Mixing: Vortex or mix the solution thoroughly and immediately after adding the compound to the aqueous medium to promote dispersion.[3]

  • Gentle Warming: Gently warming the aqueous medium to 37°C before adding the compound may improve solubility. However, be cautious with temperature-sensitive compounds.[3]

  • Sonication: Use a bath sonicator to aid in dissolution by breaking up compound aggregates.[3]

Q3: Can I dissolve this compound directly in water or a buffer?

A3: Direct dissolution in aqueous solutions is not recommended due to the compound's poor water solubility.[1] Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most effective method.[1]

Q4: What are some alternative methods to improve the solubility of this compound in my aqueous solution?

A4: If you continue to face solubility challenges, you can explore the use of solubilizing excipients. These should be tested for compatibility with your specific experimental system. Common approaches include:

  • Co-solvents: Besides DMSO, other co-solvents like ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol can be used, although their compatibility with the experiment must be verified.[4]

  • Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic-F68 can be used to increase solubility.[5][6] They work by forming micelles that encapsulate the hydrophobic compound.[7]

  • pH Adjustment: Since MEN 10207 is a peptide, its net charge is pH-dependent. Adjusting the pH of the buffer may improve solubility. For a peptide with a net positive charge, a slightly acidic solution may help, while a peptide with a net negative charge may be more soluble in a slightly basic solution.[8]

  • Inclusion Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound powder does not dissolve in DMSO. Insufficient mixing or low-quality solvent.Vortex the solution for several minutes. A bath sonicator can also be used to aid dissolution. Ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce solubility.[3]
Precipitation occurs immediately upon dilution in aqueous media. The compound's solubility limit in the final medium is exceeded.Decrease the final concentration of the compound. Perform serial dilutions instead of a single large dilution. Ensure rapid and thorough mixing.[3]
Solution is cloudy or contains visible particles after dilution. Incomplete dissolution or formation of aggregates.Try gentle warming (up to 37°C) of the aqueous medium.[3] If the solution is for in vitro use, it can be sterilized by passing it through a 0.22 µm filter after dissolution.[8]
Experimental results are inconsistent. Compound precipitation over time during the experiment.Visually inspect your experimental setup (e.g., wells of a plate) for any signs of precipitation. Consider including a solubilizing agent like a low concentration of a suitable surfactant in your final medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Calculate Solvent Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution for several minutes until the compound is fully dissolved. Visually inspect for any undissolved particles. If particles remain, sonicate in a bath sonicator for 5-10 minutes.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Warm the Medium: Pre-warm the aqueous experimental medium (e.g., cell culture medium, buffer) to 37°C.[3]

  • Prepare Intermediate Dilutions (if necessary): For very high stock concentrations, it is best to perform one or more serial dilutions in the experimental medium.

  • Final Dilution: While vortexing the aqueous medium, add the required volume of the this compound stock solution drop-by-drop to ensure rapid dispersion.

  • Final Mixing: Continue to mix the final solution thoroughly for a few minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any precipitate before use.

Data Presentation: Solubility Enhancement Strategies (Illustrative Example)

The following table provides an example of how different solubilizing agents might improve the apparent aqueous solubility of a hydrophobic peptide like this compound. Note: These values are for illustrative purposes and would need to be determined experimentally.

FormulationApparent Solubility in PBS (pH 7.4)
PBS alone < 1 µM
PBS + 0.5% DMSO ~5 µM
PBS + 0.1% Tween-80 ~25 µM
PBS + 1% HP-β-CD ~50 µM

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Medium start This compound (Solid Powder) add_dmso Add Anhydrous DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix stock 10 mM Stock Solution (in DMSO) mix->stock add_stock Add Stock Solution (Drop-wise) stock->add_stock Dilute pre_warm Pre-warm Aqueous Medium (e.g., Buffer, Cell Media) pre_warm->add_stock final_mix Vortex Thoroughly add_stock->final_mix final_solution Final Experimental Solution (Clear, <0.5% DMSO) final_mix->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

NK2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 NKA Neurokinin A (NKA) (Agonist) NKA->NK2R Activates MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of the Neurokinin-2 (NK2) receptor.

References

MEN 10207 acetate degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of experiments involving MEN 10207 acetate (B1210297), a selective neurokinin-2 (NK2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is MEN 10207 acetate and what are its key properties?

This compound is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor. Its primary function is to block the signaling pathways activated by the endogenous ligand, neurokinin A (NKA).

Summary of this compound Properties:

PropertyValue
Amino Acid Sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2
Molecular Formula C₅₉H₇₂N₁₄O₁₂ (as acetate salt)
Molecular Weight 1169.29 g/mol
Purity Typically ≥98%
Appearance Lyophilized white powder
Primary Target Neurokinin-2 (NK2) Receptor

Q2: How should I store this compound to ensure its stability?

Proper storage is critical to prevent degradation and maintain the activity of this compound.

Recommended Storage Conditions:

FormStorage TemperatureShelf LifeSpecial Considerations
Lyophilized Powder -20°C≥ 3 years[1]Keep away from moisture.[1]
In Solvent (Stock Solution) -80°C≤ 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

As a peptide, this compound is susceptible to several degradation pathways that can impact its potency and experimental results.

  • Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at the N-terminal aspartic acid (Asp) residue. This process can be catalyzed by acidic or basic conditions.[2]

  • Oxidation: The three D-tryptophan (D-Trp) residues in the sequence are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.[3][4]

  • Deamidation: The C-terminal amide may be susceptible to deamidation under certain pH and temperature conditions.

  • Photodegradation: Peptides containing tryptophan residues can be sensitive to UV light, leading to degradation.[4][5]

To minimize degradation, it is crucial to follow the recommended storage and handling procedures.

Q4: How do I reconstitute and prepare working solutions of this compound?

Proper reconstitution is key to obtaining accurate and reproducible experimental results.

Reconstitution Protocol:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture, which can accelerate degradation.

  • Solvent Selection:

    • DMSO: this compound is soluble in DMSO at concentrations ≥10 mg/mL.[6]

    • Ethanol (B145695): It is slightly soluble in ethanol (0.1-1 mg/mL).[6]

    • For most cell-based assays, preparing a concentrated stock solution in DMSO is recommended.

  • Reconstitution: Add the desired volume of solvent to the vial to achieve the target stock solution concentration. Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No or low antagonist activity observed.

Potential Cause Troubleshooting Step
Degraded this compound - Ensure the compound has been stored correctly as a lyophilized powder at -20°C and as a stock solution at -80°C.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare fresh stock solutions if degradation is suspected.
Incorrect Agonist Concentration - Use an agonist (e.g., Neurokinin A) concentration at or near the EC₈₀ to provide a sufficient window to observe antagonism.- An excessively high agonist concentration can overcome competitive antagonism.
Insufficient Antagonist Pre-incubation - Pre-incubate the cells with this compound for a sufficient time (typically 15-30 minutes) before adding the agonist to allow the antagonist to bind to the receptors.
Low Receptor Expression - Confirm that the cell line used expresses a sufficient level of the NK2 receptor. Consider using a cell line engineered to overexpress the receptor.
Assay Signal Window - Optimize the assay to ensure a robust signal-to-background ratio, making it easier to detect inhibition.

Issue 2: High variability between replicate wells or experiments.

Potential Cause Troubleshooting Step
Incomplete Solubilization - Ensure the lyophilized powder is fully dissolved in the solvent before making further dilutions. Gentle vortexing or sonication can aid dissolution.
Peptide Adsorption to Plastics - Use low-protein-binding polypropylene (B1209903) tubes and pipette tips for preparing and handling this compound solutions.
Inconsistent Cell Seeding - Ensure a uniform cell density across all wells of the assay plate.
Solvent Effects - Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls, as high concentrations can affect cell viability and assay performance.

Experimental Protocols

Protocol 1: In Vitro NK2 Receptor Antagonism Assay (Calcium Flux)

This protocol outlines a general procedure for measuring the antagonist activity of this compound by monitoring changes in intracellular calcium levels in response to NK2 receptor activation.

  • Cell Preparation:

    • Culture cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human NK2 receptor) to ~80-90% confluency.

    • Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

  • Cell Plating:

    • Wash the cells to remove excess dye and resuspend them in the assay buffer.

    • Plate the cells in a 96- or 384-well black, clear-bottom microplate at an optimized density.

  • Antagonist Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. Include vehicle control wells.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of Neurokinin A (NKA) at a concentration corresponding to its EC₈₀.

    • Using a fluorescence plate reader equipped with an injector, add the NKA solution to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro NK2 Receptor Antagonism Assay (cAMP Accumulation)

This protocol provides a general method for assessing the antagonist effect of this compound on Gs-coupled NK2 receptor signaling.

  • Cell Preparation:

    • Culture cells expressing the NK2 receptor in a suitable medium.

    • Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist and Agonist Incubation:

    • In a 96- or 384-well plate, add serial dilutions of this compound.

    • Add the cell suspension to the wells and pre-incubate for 15-30 minutes at room temperature.

    • Add the NK2 receptor agonist (NKA) at its EC₈₀ concentration to stimulate cAMP production.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's protocol for the chosen assay format.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Normalize the data and plot the response versus the log of the this compound concentration to determine the IC₅₀.

Visualizations

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway NK2R NK2 Receptor Gq Gαq/11 NK2R->Gq Activates Gs Gαs NK2R->Gs Activates NKA Neurokinin A (Agonist) NKA->NK2R Binds & Activates MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: NK2 Receptor Signaling Pathways.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis start Start reconstitute Reconstitute MEN 10207 (DMSO Stock) start->reconstitute prepare_cells Prepare NK2R-expressing Cells start->prepare_cells add_antagonist Add MEN 10207 Dilutions reconstitute->add_antagonist plate_cells Plate Cells in Microplate prepare_cells->plate_cells plate_cells->add_antagonist pre_incubate Pre-incubate (15-30 min) add_antagonist->pre_incubate add_agonist Add NKA (Agonist) pre_incubate->add_agonist incubate Incubate (e.g., 30 min) add_agonist->incubate detect_signal Detect Signal (Calcium or cAMP) incubate->detect_signal analyze_data Analyze Data detect_signal->analyze_data end Determine IC₅₀ analyze_data->end

Caption: General Experimental Workflow.

References

Interpreting unexpected results with MEN 10207 acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing unexpected results during experiments with MEN 10207 acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is MEN 10207 acetate and what is its primary mechanism of action?

This compound is a selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling cascade.[1] The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively.[2]

Q2: What are the binding affinities of MEN 10207 for the different tachykinin receptors?

MEN 10207 exhibits selectivity for the NK2 receptor over the NK1 and NK3 receptors. The following table summarizes its antagonist activities (pA2 values) in various isolated tissue preparations.

ReceptorAgonistTissue PreparationpA2 Value
NK2 Neurokinin A (NKA)Rabbit Pulmonary Artery7.89[1]
NK2 Neurokinin A (NKA)Hamster Trachea5.9[1]
NK1 Substance P Methyl EsterGuinea Pig Ileum5.52[1]
NK3 -Guinea Pig Cerebral Cortex MembranesKi > 10 µM[1]

Q3: How should I prepare and store this compound stock solutions?

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

ParameterRecommendation
Form Supplied as a solid.[1]
Solubility Soluble in DMSO (≥10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[1]
Stock Solution Preparation Dissolve in the solvent of choice, which should be purged with an inert gas.[1]
Storage of Solid Store at -20°C for up to 4 years.[1]
Storage of Stock Solution Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Troubleshooting Unexpected Results

This section addresses common unexpected outcomes you may encounter during your experiments with this compound and provides a logical workflow for troubleshooting.

Unexpected Result 1: Lower than Expected Potency or Complete Lack of Antagonist Activity

You observe that this compound is not inhibiting the NKA-induced response in your assay, or its potency (e.g., IC50) is significantly lower than expected.

G cluster_0 Troubleshooting: Low Potency A Start: Low Potency Observed B Verify Compound Integrity A->B Step 1 C Check Experimental Protocol B->C If compound is OK G Outcome: Potency Issue Resolved B->G Issue found: Degradation/Purity D Assess Assay Components C->D If protocol is correct C->G Issue found: Protocol Error E Consider Receptor Characteristics D->E If components are validated D->G Issue found: Reagent Issue F Review Data Analysis E->F If receptor expression is confirmed E->G Issue found: Low Receptor Expression F->G If analysis is correct F->G Issue found: Calculation Error

Caption: A logical workflow for troubleshooting low potency of this compound.

  • Verify Compound Integrity:

    • Storage: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures.

    • Solubility: Ensure the compound was fully dissolved in the appropriate solvent. Incomplete solubilization can lead to inaccurate concentrations.

    • Purity and Age: If possible, verify the purity of your batch of this compound. Older batches or those from unverified suppliers may have degraded.

  • Check Experimental Protocol:

    • Concentrations: Double-check all calculations for serial dilutions of both the agonist (NKA) and the antagonist (this compound).

    • Incubation Times: Ensure that the pre-incubation time with this compound was sufficient for it to bind to the NK2 receptors before adding the agonist.

    • Vehicle Control: Confirm that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not affecting the cellular response.

  • Assess Assay Components:

    • Agonist Activity: Verify the activity of your neurokinin A (NKA) stock. If the agonist is degraded, you may not see a robust response to inhibit.

    • Cell/Tissue Health: Ensure that the cells or tissues used in the assay are healthy and responsive. Passage number, confluency, and overall morphology can impact results.

    • Assay Buffer: Check the composition of your assay buffer. pH, ionic strength, and the presence of necessary co-factors can influence receptor-ligand interactions.

  • Consider Receptor Characteristics:

    • Receptor Expression: Confirm the expression level of the NK2 receptor in your experimental system (cell line or tissue). Low receptor density can lead to a smaller dynamic range and apparent lower potency of the antagonist.

    • Receptor Dimerization: NK1 and NK2 receptors can form heterodimers, which may alter their signaling properties and ligand affinities.[3] Consider if your system expresses multiple tachykinin receptors.

Unexpected Result 2: Agonistic Activity Observed with this compound Alone

In some experimental setups, particularly in vivo, you might observe that this compound, when administered alone, elicits a biological response instead of acting as a neutral antagonist.

SpeciesResponseReference
Anesthetized RatsIncreased Bladder Motility[1]
Anesthetized Guinea PigsIncreased Bronchoconstriction[1]
  • Partial Agonism: In certain systems or under specific conditions, a compound designed as an antagonist may exhibit partial agonistic activity. This can be dependent on the specific conformation of the receptor and the presence of other signaling partners.

  • Off-Target Effects: Although selective, at higher concentrations this compound could interact with other receptors or cellular targets, leading to an unexpected response.

  • Experimental System: The observed agonism may be specific to the in vivo environment, involving complex physiological feedback loops that are not present in a simplified in vitro assay.

  • Dose-Response Curve: Perform a dose-response curve with this compound alone to characterize the agonistic effect.

  • Control Experiments: Use other, structurally different NK2 antagonists to see if the effect is specific to this compound or a general feature of NK2 receptor blockade in your system.

  • Literature Review: Thoroughly review the literature for similar findings in comparable experimental models.

Key Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

This protocol provides a general framework for determining the binding affinity of this compound for the NK2 receptor.

G cluster_0 Receptor Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, MEN 10207) B Incubate Components (Total, Non-specific, and Competitive Binding Wells) A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E G cluster_0 NK2 Receptor Signaling NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Activates MEN10207 MEN 10207 MEN10207->NK2R Inhibits Gq Gq Protein NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

References

Troubleshooting tachykinin-induced contraction assays with MEN 10207 acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MEN 10207 acetate (B1210297) in tachykinin-induced contraction assays.

Introduction to MEN 10207 Acetate

MEN 10207 is a potent and selective peptide antagonist for the tachykinin NK₂ receptor. It is crucial to note that while the initial query mentioned the NK₁ receptor, MEN 10207's primary activity is as an NK₂ receptor antagonist. This selectivity makes it a valuable tool for isolating and studying the physiological roles of the NK₂ receptor in smooth muscle contraction and other biological processes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous physiological salt solution. What should I do?

A1: this compound has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥10 mg/ml and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[1] For your experiment, prepare a high-concentration stock in 100% DMSO and then make serial dilutions into your physiological buffer. Always ensure the final concentration of DMSO in the organ bath is low (typically <0.1%) to avoid solvent-induced effects on the tissue.

Q2: I'm not observing any antagonist effect of this compound against my NK₂ receptor agonist.

A2: There are several potential reasons for a lack of antagonist activity:

  • Incorrect Receptor Subtype: Confirm that the contractile response in your tissue of interest is indeed mediated by NK₂ receptors. Tachykinin receptors (NK₁, NK₂, and NK₃) can have overlapping expression in different tissues.[2] You can verify this by using selective agonists for each receptor subtype.

  • Inadequate Antagonist Concentration or Incubation Time: Ensure you are using a sufficient concentration of this compound and allowing for an adequate pre-incubation period before adding the agonist. A typical pre-incubation time for antagonists in organ bath experiments is 20-30 minutes to allow for tissue penetration and receptor binding.

  • Degradation of this compound: As a peptide, this compound can be susceptible to degradation by peptidases present in the tissue preparation. While the D-tryptophan residues in its structure provide some stability, significant degradation can still occur. Consider including a cocktail of peptidase inhibitors in your physiological salt solution.

  • Agonist Concentration is Too High: If you are using a very high concentration of the NK₂ agonist, you may overcome the competitive antagonism of MEN 10207. Try reducing the agonist concentration to a level that produces a submaximal response (e.g., around the EC₈₀).

Q3: The contractile response to my tachykinin agonist is diminishing with repeated applications, even in the absence of this compound.

A3: This phenomenon is known as tachyphylaxis or receptor desensitization. Tachykinin receptors are known to internalize after binding to their agonist, leading to a reduced response upon subsequent stimulation. To mitigate this:

  • Increase Washout Times: Ensure a thorough washout of the agonist from the organ bath between applications. This may require multiple rinses with fresh physiological salt solution.

  • Extend the Rest Period: Allow the tissue to fully recover and return to a stable baseline before administering the next agonist dose. This may take 15-30 minutes or longer.

  • Use a Non-Cumulative Dosing Protocol: For constructing concentration-response curves, consider using a fresh tissue preparation for each data point, although this is more resource-intensive.

Q4: I'm observing a contractile response when I add this compound to the organ bath, even before adding an agonist.

A4: While MEN 10207 is characterized as an antagonist, some reports indicate that at high concentrations, it may exhibit partial agonist activity or other non-specific effects in certain preparations.[1] To address this:

  • Perform a Vehicle Control: Add the same volume of the vehicle (e.g., DMSO diluted in buffer) that you used to dissolve the this compound to ensure the response is not due to the solvent.

  • Lower the Antagonist Concentration: Use the lowest effective concentration of this compound that produces a clear antagonist effect.

  • Verify in the Absence of Endogenous Agonists: Ensure that the tissue is not releasing endogenous tachykinins, which could be unmasked by a non-specific effect of the antagonist.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and a standard physiological salt solution.

Parameter Value Receptor/System
pA₂ for MEN 10207 7.9NK₂ Receptor
5.2NK₁ Receptor
4.9NK₃ Receptor
Solubility ≥10 mg/mlDimethyl Sulfoxide (DMSO)
0.1-1 mg/mlEthanol
Storage (in solution) -80°C for 6 months
-20°C for 1 month

Table 1: Pharmacological and Physicochemical Properties of MEN 10207.

Component Concentration (g/L) Molar Concentration (mM)
NaCl6.9118.0
KCl0.354.7
CaCl₂·2H₂O0.3732.5
KH₂PO₄0.161.2
MgSO₄·7H₂O0.2951.2
NaHCO₃2.125.0
D-Glucose2.011.1

Table 2: Composition of Krebs-Henseleit Buffer. [2][3]

Experimental Protocols

Protocol 1: Isolated Tissue Contraction Assay

This protocol describes a general procedure for assessing the effect of this compound on tachykinin-induced smooth muscle contraction in an isolated organ bath setup.

1. Preparation of Physiological Salt Solution (PSS):

  • Prepare Krebs-Henseleit Buffer as detailed in Table 2.
  • The solution should be freshly made on the day of the experiment.
  • Continuously aerate the buffer with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain a physiological pH of ~7.4.
  • Maintain the buffer temperature at 37°C in a water-jacketed organ bath.

2. Tissue Dissection and Mounting:

  • Humanely euthanize the animal according to approved institutional guidelines.
  • Dissect the desired smooth muscle tissue (e.g., guinea pig ileum, rat trachea) and place it in a petri dish containing cold, aerated PSS.
  • Carefully clean the tissue of any adhering fat or connective tissue.
  • Mount the tissue preparation in the organ bath chamber containing warm, aerated PSS. One end of the tissue should be attached to a fixed hook and the other to an isometric force transducer.

3. Equilibration and Baseline Stabilization:

  • Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes under a determined optimal resting tension (e.g., 1 gram).
  • During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
  • Once the baseline tension is stable, the experiment can begin.

4. Application of this compound and Agonist:

  • Prepare a stock solution of this compound in DMSO. Make serial dilutions in PSS to achieve the desired final concentrations.
  • Add the desired concentration of this compound (or vehicle control) to the organ bath.
  • Allow the antagonist to incubate with the tissue for a fixed period (e.g., 30 minutes).
  • Generate a cumulative concentration-response curve for the NK₂ agonist (e.g., Neurokinin A) by adding increasing concentrations of the agonist to the bath at set intervals.
  • Record the peak contractile response after each addition.

5. Data Analysis:

  • Measure the amplitude of contraction in response to the agonist in the absence and presence of different concentrations of this compound.
  • Construct concentration-response curves and determine the EC₅₀ values for the agonist.
  • Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence).
  • A Schild plot can be used to determine the pA₂ value, which is a measure of the antagonist's potency.[4][5][6][7]

Visualizations

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (Agonist) NK2R NK₂ Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Competitively Blocks Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates

Caption: Tachykinin NK₂ receptor signaling pathway in smooth muscle.

Experimental_Workflow start Start prep_buffer Prepare Krebs-Henseleit Buffer (37°C, 95% O₂ / 5% CO₂) start->prep_buffer dissect Dissect & Mount Tissue in Organ Bath prep_buffer->dissect equilibrate Equilibrate Tissue (60-90 min) dissect->equilibrate add_antagonist Add this compound or Vehicle (Control) equilibrate->add_antagonist incubate Incubate (30 min) add_antagonist->incubate add_agonist Cumulative Addition of NK₂ Agonist incubate->add_agonist record Record Contractile Force add_agonist->record analyze Analyze Data (pA₂ Calculation) record->analyze end End analyze->end

Caption: Workflow for a tachykinin-induced contraction assay.

Troubleshooting_Workflow rect_node rect_node start No Antagonist Effect Observed check_solubility Is MEN 10207 Properly Dissolved? start->check_solubility check_receptor Is Contraction NK₂-Mediated? check_solubility->check_receptor Yes action_solubility Action: Prepare fresh stock in 100% DMSO check_solubility->action_solubility No check_concentration Is Antagonist Concentration Sufficient? check_receptor->check_concentration Yes action_receptor Action: Use selective agonists to confirm receptor subtype check_receptor->action_receptor No check_incubation Is Incubation Time Adequate? check_concentration->check_incubation Yes action_concentration Action: Increase antagonist concentration check_concentration->action_concentration No check_tachyphylaxis Is Tachyphylaxis Occurring? check_incubation->check_tachyphylaxis Yes action_incubation Action: Increase pre-incubation time to 30-60 min check_incubation->action_incubation No action_tachyphylaxis Action: Increase washout time & rest periods between agonist additions check_tachyphylaxis->action_tachyphylaxis sol_yes Yes sol_no No rec_yes Yes rec_no No conc_yes Yes conc_no No inc_yes Yes inc_no No

Caption: A logical guide for troubleshooting experiments.

References

How to minimize variability in experiments with MEN 10207 acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MEN 10207 acetate (B1210297), a selective tachykinin NK2 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in your experiments and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

1. What is MEN 10207 acetate and what is its mechanism of action?

This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor.[1] Its chemical structure is Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2. The presence of D-tryptophan residues is crucial for its high affinity and selectivity for the NK2 receptor.[2] this compound competitively blocks the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

2. How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are critical for maintaining its stability and activity.

  • Solubility:

    • Dimethyl Sulfoxide (DMSO): Soluble at ≥10 mg/mL.

    • Ethanol: Slightly soluble at 0.1-1 mg/mL.

    • Aqueous Buffers: For final dilutions in aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO.

  • Stock Solution Preparation:

    • Weigh the desired amount of lyophilized this compound powder in a sterile tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the peptide is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Lyophilized Powder: Store at -20°C for long-term stability.

    • Stock Solutions (in DMSO): Store at -20°C or -80°C. Aliquoting is highly recommended to minimize degradation from repeated temperature changes.

3. What are the recommended working concentrations for in vitro experiments?

The optimal concentration of this compound will depend on the specific experimental setup, including the tissue or cell type, the concentration of the agonist being used, and the desired level of receptor blockade. Based on published data, typical working concentrations for in vitro functional assays, such as smooth muscle contraction studies, range from 10 nM to 1 µM . It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experiment.

4. What should I use as a vehicle control?

The appropriate vehicle control is the solvent used to dissolve this compound, diluted to the same final concentration as in the experimental conditions. For example, if you are using a 10 mM stock solution in DMSO and your final working concentration of this compound is 1 µM, your vehicle control should be 0.01% DMSO in the same assay buffer.

Troubleshooting Guide

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
Peptide Adsorption This compound, being a peptide, can adsorb to plastic surfaces. Use low-protein-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to the assay buffer to reduce non-specific binding.
Incomplete Solubilization Ensure the stock solution is completely dissolved. Briefly vortex before making dilutions.
Cell/Tissue Health Ensure cells are healthy and in the logarithmic growth phase. For tissue preparations, maintain consistent dissection and handling procedures.
Issue 2: No or Lower-Than-Expected Antagonist Effect
Potential Cause Troubleshooting Steps
Incorrect Concentration Verify the calculations for your stock and working solutions. Perform a concentration-response experiment to ensure you are using an effective concentration.
Peptide Degradation Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. Consider including protease inhibitors in your assay buffer, especially for longer incubation times with tissue homogenates.
Low Receptor Expression Confirm the expression of the tachykinin NK2 receptor in your cell line or tissue model.
Agonist Concentration Too High If the agonist concentration is too high, it may overcome the competitive antagonism. Use an agonist concentration at or near its EC50 value.
Issue 3: Apparent Agonist Activity of this compound
Potential Cause Troubleshooting Steps
Off-Target Effects At very high concentrations, the selectivity of any antagonist can decrease. Ensure you are working within the recommended concentration range. Test the effect of this compound in the absence of any agonist to check for intrinsic activity in your system.
Contamination Ensure that stock solutions and buffers are not contaminated with an agonist.

Data Presentation

Table 1: In Vitro Potency of this compound

PreparationAgonistParameterValueReference
Rabbit Pulmonary ArteryNeurokinin ApA27.9[3]
Hamster TracheaNeurokinin ApA25.9[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rabbit pulmonary artery)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O2 / 5% CO2

  • Neurokinin A (NKA) as the agonist

  • This compound

  • DMSO (for stock solutions)

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ baths containing pre-warmed and gassed physiological salt solution. Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for NKA by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Add the desired concentration of this compound (or its vehicle) to the organ bath.

    • Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist):

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for NKA.

  • Data Analysis:

    • Compare the concentration-response curves for NKA in the absence and presence of this compound.

    • A rightward shift in the NKA concentration-response curve indicates competitive antagonism.

    • The pA2 value can be calculated using a Schild plot analysis.

Protocol 2: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NK2 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the NK2 receptor

  • Radiolabeled NK2 receptor agonist (e.g., [³H]-NKA)

  • This compound

  • Non-specific binding control (a high concentration of a non-labeled NK2 agonist)

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radioligand + binding buffer

    • Non-specific Binding: Cell membranes + radiolabeled ligand + excess unlabeled agonist

    • Competitive Binding: Cell membranes + radiolabeled ligand + increasing concentrations of this compound

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Tachykinin NK2 Receptor Signaling Pathway Tachykinin NK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates MEN10207 This compound MEN10207->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin NK2 Receptor Signaling Pathway and Site of this compound Action.

Experimental_Workflow_Smooth_Muscle_Contraction Experimental Workflow for In Vitro Smooth Muscle Contraction Assay start Start prep_tissue Prepare and Mount Smooth Muscle Tissue start->prep_tissue equilibrate Equilibrate Tissue (60 min) prep_tissue->equilibrate control_curve Generate Control NKA Concentration-Response Curve equilibrate->control_curve washout Washout control_curve->washout incubate_antagonist Incubate with this compound (30-60 min) washout->incubate_antagonist treatment_curve Generate NKA Concentration-Response Curve in presence of Antagonist incubate_antagonist->treatment_curve analyze Analyze Data (Schild Plot) treatment_curve->analyze end End analyze->end

Caption: Workflow for assessing this compound in a smooth muscle contraction assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Result check_calcs Verify all calculations (concentrations, dilutions) start->check_calcs First step check_reagents Prepare fresh reagents (agonist, antagonist, buffers) check_calcs->check_reagents If calculations are correct check_protocol Review experimental protocol (incubation times, temperatures) check_reagents->check_protocol If reagents are fresh check_system Validate experimental system (cell health, tissue viability, receptor expression) check_protocol->check_system If protocol is correct consult Consult literature for similar issues with peptide antagonists check_system->consult If system is validated outcome Hypothesize cause and re-test consult->outcome

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Addressing tachyphylaxis with repeated MEN 10207 acetate administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MEN 10207 acetate (B1210297), a selective neurokinin-2 (NK2) receptor antagonist.[1] The following information is intended to assist in the design and execution of experiments, with a specific focus on addressing potential issues of tachyphylaxis, a phenomenon of rapidly decreasing drug response upon repeated administration.[2]

Frequently Asked Questions (FAQs)

Q1: What is MEN 10207 acetate and what is its primary mechanism of action?

This compound is a selective antagonist of the tachykinin NK2 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor.[3] This action inhibits downstream signaling pathways, which typically involve the activation of phospholipase C and the subsequent mobilization of intracellular calcium.[3]

Q2: What is tachyphylaxis and why might it occur with repeated this compound administration?

Tachyphylaxis is characterized by a rapid decrease in the response to a drug following repeated doses.[2] While specific data on this compound-induced tachyphylaxis is limited, potential mechanisms for tachyphylaxis with receptor antagonists include receptor desensitization, internalization, or downregulation of the NK2 receptors upon continuous blockade.

Q3: What are the observable signs of tachyphylaxis in my experimental model?

In an experimental setting, tachyphylaxis to this compound would manifest as a diminished or absent biological response to the compound after successive administrations. For example, if this compound is being used to inhibit NKA-induced smooth muscle contraction, tachyphylaxis would be observed as a progressive return of the contractile response to NKA despite the continued presence of this compound.

Q4: How can I differentiate tachyphylaxis from other reasons for loss of efficacy?

It is crucial to distinguish tachyphylaxis from other factors such as compound degradation, improper dosing, or changes in the experimental preparation. To confirm tachyphylaxis, ensure the stability and concentration of your this compound stock solution. A well-designed experiment will include control groups to account for time-dependent changes in the tissue or cell preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Diminished antagonism of NKA-induced response after repeated this compound administration. Tachyphylaxis due to NK2 receptor desensitization or internalization.1. Washout Period: Introduce a washout period between this compound administrations to allow for receptor resensitization. The duration of the washout will be system-dependent and may require optimization. 2. Dose-Response Curve: Conduct a full dose-response curve for this compound at the beginning and end of the experiment to quantify the extent of the tachyphylaxis. 3. Alternative Antagonist: If possible, test a structurally different NK2 receptor antagonist to see if the tachyphylaxis is specific to this compound.
Complete loss of this compound effect. Potential compound degradation or incorrect preparation of the dosing solution.1. Verify Solution Integrity: Prepare a fresh stock solution of this compound. 2. Confirm Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your dosing solution.
High variability in response to this compound across experiments. Inconsistent experimental conditions or biological variability.1. Standardize Protocol: Ensure all experimental parameters (e.g., incubation times, temperature, buffer composition) are strictly controlled. 2. Increase Sample Size: A larger number of replicates can help to account for biological variability.

Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis in Isolated Tissue Preparations

Objective: To determine if repeated administration of this compound leads to tachyphylaxis in an isolated tissue model (e.g., guinea pig ileum, hamster trachea).

Materials:

  • Isolated tissue preparation expressing NK2 receptors.

  • Krebs-Henseleit solution (or appropriate physiological buffer).

  • This compound stock solution.

  • Neurokinin A (NKA) stock solution.

  • Organ bath setup with isometric transducer.

Procedure:

  • Mount the isolated tissue in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Obtain a baseline contractile response by adding a submaximal concentration of NKA (e.g., EC50).

  • Wash the tissue and allow it to return to baseline.

  • Administer a predetermined concentration of this compound and incubate for 30 minutes.

  • Re-challenge with the same concentration of NKA and record the response.

  • Wash the tissue and repeat steps 5 and 6 for a total of five cycles.

  • Data Analysis: Compare the percentage of inhibition of the NKA response by this compound across the five cycles. A significant decrease in inhibition suggests tachyphylaxis.

Protocol 2: Investigating NK2 Receptor Internalization

Objective: To visualize and quantify NK2 receptor internalization following prolonged exposure to this compound using immunofluorescence.

Materials:

  • Cells stably expressing fluorescently-tagged NK2 receptors (e.g., NK2R-GFP).

  • This compound.

  • Confocal microscope.

  • Image analysis software.

Procedure:

  • Plate the NK2R-GFP expressing cells on glass-bottom dishes.

  • Treat the cells with this compound at various concentrations for different durations (e.g., 30 min, 1h, 2h, 4h).

  • Include an untreated control group and a positive control group treated with NKA (a known inducer of internalization).

  • Fix the cells at the end of each time point.

  • Acquire images using a confocal microscope.

  • Data Analysis: Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

Data Presentation

Table 1: Hypothetical Data on the Effect of Repeated this compound Administration on NKA-induced Contraction in Guinea Pig Ileum

Administration CycleNKA-induced Contraction (% of initial response)% Inhibition by this compound
110085.2 ± 5.1
210083.9 ± 4.8
310071.5 ± 6.2
410055.3 ± 5.9
510040.1 ± 7.3
p < 0.05 compared to cycle 1. Data are presented as mean ± SEM.

Visualizations

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates MEN10207 MEN 10207 Acetate MEN10207->NK2R Binds & Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response Tachyphylaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Tissue/ Culture Cells B Equilibrate & Establish Baseline Response to NKA A->B C Administer MEN 10207 Acetate (Cycle 1) B->C D Challenge with NKA C->D E Washout D->E H Measure & Record NKA Response Inhibition D->H F Repeat MEN 10207 Administration (Cycles 2-n) E->F If response returns G Challenge with NKA (Cycles 2-n) F->G G->H I Compare Inhibition Across Cycles H->I J Statistical Analysis (e.g., ANOVA) I->J K Conclusion: Tachyphylaxis Present/Absent J->K

References

Best practices for using MEN 10207 acetate in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of MEN 10207 acetate (B1210297) in long-term research studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is MEN 10207 acetate and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the tachykinin NK2 receptor. Tachykinins, such as neurokinin A (NKA), are peptides that mediate a variety of biological effects through binding to their receptors. By selectively blocking the NK2 receptor, this compound can be used to investigate the physiological and pathological roles of this specific signaling pathway.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C. Once reconstituted into a stock solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. The stability of the solution will depend on the solvent used; however, for long-term storage, a non-aqueous solvent like DMSO is often preferred.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The choice of solvent depends on the experimental application. For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a high-concentration stock solution. For in vivo studies, the final formulation must be compatible with the administration route and the animal model. A common approach is to first dissolve the peptide in a small amount of a non-aqueous solvent like DMSO and then dilute it with a physiologically compatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin. Always check the final concentration of the organic solvent to ensure it is within a safe range for the animal.

Q4: How can I ensure the stability of this compound in solution for long-term experiments?

A4: Peptide stability in solution is a key concern for long-term studies. To enhance stability:

  • Use sterile, high-purity solvents and reagents.

  • Maintain a pH between 5 and 7 , as extreme pH can cause hydrolysis.

  • Minimize exposure to light and oxygen.

  • For continuous infusion, consider the stability of the peptide in the delivery device at physiological temperatures. It may be necessary to conduct a pilot stability study of your formulation under the experimental conditions.

  • Consider the use of stabilizing excipients , although their compatibility with your experimental model must be verified.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
  • Possible Cause: The peptide may have limited solubility in aqueous buffers, especially at higher concentrations.

  • Solution:

    • Initial Dissolution in Organic Solvent: First, dissolve the peptide in a minimal amount of a water-miscible organic solvent such as DMSO.

    • Gradual Dilution: Slowly add the aqueous vehicle to the peptide concentrate while gently vortexing.

    • Use of Solubilizing Agents: Consider including excipients like cyclodextrins (e.g., HP-β-CD) in the aqueous vehicle to improve solubility.

    • pH Adjustment: Ensure the pH of the final solution is within the optimal range for peptide stability (typically pH 5-7).

    • Sonication: Brief sonication in a water bath can sometimes help to dissolve stubborn precipitates.

Issue 2: Inconsistent or Unexpected Results in Long-Term In Vivo Studies
  • Possible Cause 1: Degradation of the Compound. Peptides can be susceptible to enzymatic degradation in vivo.

  • Solution:

    • Continuous Delivery: Utilize a continuous delivery system, such as an osmotic pump, to maintain steady-state concentrations and protect the peptide from rapid degradation.[1][2][3][4]

    • Stability Assessment: If possible, analyze plasma or tissue samples at different time points to assess the in vivo stability of this compound.

  • Possible Cause 2: Aggregation of the Peptide. Peptide aggregation can lead to a loss of biological activity and potentially immunogenic responses.

  • Solution:

    • Formulation Optimization: Refer to the solubility troubleshooting guide. Aggregation is often concentration-dependent, so using the lowest effective concentration is advisable.

    • Visual Inspection: Before administration, always visually inspect the solution for any signs of precipitation or cloudiness.

    • Analytical Characterization: For critical studies, consider analytical techniques like dynamic light scattering (DLS) to check for the presence of aggregates in your formulation.

Issue 3: Vehicle-Related Effects Obscuring the Action of this compound
  • Possible Cause: The vehicle used to dissolve and administer the peptide may have its own biological effects.

  • Solution:

    • Proper Control Group: Always include a vehicle control group in your experimental design. This group should receive the exact same formulation, including any organic solvents or excipients, but without this compound.

    • Minimize Organic Solvent Concentration: Keep the concentration of solvents like DMSO to a minimum (typically <5% of the total volume for subcutaneous administration) to avoid inflammatory or other off-target effects.

Data Presentation

Table 1: General Properties and Stability Considerations for Peptide-Based Tachykinin NK2 Receptor Antagonists

PropertyRecommendation/Consideration
Storage (Lyophilized) -20°C in a desiccated environment.
Storage (Stock Solution) Aliquot and store at -80°C to avoid freeze-thaw cycles.
Recommended Solvents DMSO for stock solutions. For in vivo, dilute with saline, PBS, or other biocompatible vehicles.
pH of Final Formulation Maintain between 5 and 7 for optimal stability.
Potential for Oxidation Minimize exposure to air; consider preparing solutions fresh.
Potential for Aggregation Highly dependent on concentration, pH, and formulation. Visually inspect solutions and consider analytical characterization.
In Vivo Half-Life Generally short for peptides, necessitating continuous delivery methods for long-term studies.

Experimental Protocols

Protocol: Long-Term In Vivo Administration of this compound via Osmotic Pump

This protocol provides a generalized methodology for the continuous subcutaneous delivery of this compound in a rodent model.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO and 20% HP-β-CD)

  • Osmotic pumps (e.g., Alzet®) with appropriate flow rate and duration for the study

  • Sterile surgical instruments

  • Anesthesia and analgesics

  • Animal model (e.g., rats or mice)

2. Preparation of this compound Formulation:

  • On the day of pump loading, allow this compound to equilibrate to room temperature.

  • Prepare the sterile vehicle solution.

  • Calculate the required concentration of this compound based on the pump's flow rate, the desired dose, and the average body weight of the animals.

  • Dissolve the calculated amount of this compound in the appropriate volume of vehicle, following the solubility guidelines mentioned in the troubleshooting section.

  • Filter-sterilize the final formulation using a 0.22 µm syringe filter.

3. Osmotic Pump Loading and Priming:

  • Following the manufacturer's instructions, fill the osmotic pumps with the this compound formulation using a sterile syringe and the provided filling tube.

  • Prime the loaded pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

4. Surgical Implantation:

  • Anesthetize the animal using an approved protocol.

  • Shave and sterilize the surgical site (typically the dorsal scapular region).

  • Make a small subcutaneous incision to create a pocket for the pump.

  • Insert the primed osmotic pump into the subcutaneous pocket.

  • Close the incision with sutures or wound clips.

  • Administer post-operative analgesics as per your institution's guidelines and monitor the animal's recovery.

5. Post-Operative Care and Monitoring:

  • Monitor the animals daily for any signs of distress, inflammation at the surgical site, or changes in behavior, food, and water intake.

  • At the end of the study, euthanize the animals according to an approved protocol and collect tissues for analysis.

Visualizations

Tachykinin_NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to G_protein Gq/11 Protein NK2R->G_protein Activates MEN10207 This compound MEN10207->NK2R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Long_Term_Study_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Formulation Prepare MEN 10207 Acetate Formulation Pump_Loading Load and Prime Osmotic Pumps Formulation->Pump_Loading Implantation Surgical Implantation of Osmotic Pumps Pump_Loading->Implantation Monitoring Daily Animal Monitoring Implantation->Monitoring Endpoint Study Endpoint and Tissue Collection Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Troubleshooting_Decision_Tree Start Inconsistent In Vivo Results Check_Formulation Check Formulation Stability (Precipitation/Aggregation?) Start->Check_Formulation Yes_Precipitation Yes Check_Formulation->Yes_Precipitation No_Precipitation No Check_Formulation->No_Precipitation Optimize_Solubility Optimize Solubility: - Use co-solvent (DMSO) - Add excipients (HP-β-CD) - Adjust pH Yes_Precipitation->Optimize_Solubility Check_Delivery Verify Delivery System (e.g., pump function) No_Precipitation->Check_Delivery Check_Degradation Consider In Vivo Degradation Check_Delivery->Check_Degradation Assess_PK Assess Pharmacokinetics (if possible) Check_Degradation->Assess_PK Vehicle_Control Review Vehicle Control Group Data Assess_PK->Vehicle_Control

References

Validation & Comparative

A Comparative Guide to MEN 10207 Acetate and Saredutant for NK2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent neurokinin-2 (NK2) receptor antagonists, MEN 10207 acetate (B1210297) and saredutant (B1681467). The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction

MEN 10207 is a peptide antagonist of the NK2 tachykinin receptor[1]. Saredutant (also known as SR 48968) is a selective, non-peptide antagonist of the NK2 receptor[2]. Both compounds have been investigated for their therapeutic potential in various physiological and pathological processes mediated by the NK2 receptor, a G-protein coupled receptor primarily activated by neurokinin A (NKA). The activation of the NK2 receptor is linked to a variety of cellular responses, including smooth muscle contraction, inflammation, and neurotransmission.

Quantitative Data Comparison

The following tables summarize the available quantitative data for MEN 10207 acetate and saredutant, focusing on their binding affinity and potency at the NK2 receptor. It is important to note that the data presented are from different studies and experimental conditions, which may influence the absolute values. A direct head-to-head comparison under identical conditions would provide a more definitive assessment.

CompoundReceptorSpeciesAssay TypeParameterValueReference
MEN 11467 (analog of MEN 10207) NK2HumanRadioligand BindingpKi< 6[3]
Saredutant NK2HumanRadioligand BindingpKi9.2[4]

Table 1: Comparative Binding Affinity (pKi) at the Human NK2 Receptor. A higher pKi value indicates a higher binding affinity.

CompoundReceptorParameterValueReference
MEN 10207 NK1pA25.2[2]
NK2 pA2 7.9 [2]
NK3pA24.9[2]

Table 2: In Vitro Potency (pA2) of MEN 10207 at Tachykinin Receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

In Vivo Efficacy

Saredutant

Saredutant has been evaluated in several preclinical models of anxiety and depression, demonstrating potential therapeutic effects.

  • Anxiety: In the gerbil social interaction test, saredutant (3-10 mg/kg, p.o.) produced anxiolytic-like effects[1].

  • Depression: In a genetic animal model of depression (Flinders Sensitive Line rats), saredutant reduced immobility in the forced swim test at doses of 3 and 10 mg/kg[5]. Furthermore, a low dose of saredutant (5 mg/kg) was shown to produce an antidepressant-like effect in the forced swim test in rats, comparable to the effects of the tricyclic antidepressant clomipramine (B1669221) and the SSRI citalopram[2].

This compound

Publicly available data on the in vivo efficacy of this compound in established animal models of anxiety and depression, such as the elevated plus-maze or forced swim test, are limited. Its in vivo activity has been demonstrated in other contexts, such as the inhibition of tachykinin-induced contractions in the rat bladder and guinea pig airways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize NK2 receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the NK2 receptor.

Objective: To measure the ability of a non-radiolabeled compound (e.g., MEN 10207 or saredutant) to compete with a radiolabeled ligand for binding to the NK2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK2 receptor.

  • Radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA).

  • Test compounds (this compound, saredutant).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • To each well of a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK2 receptor agonist.

Objective: To determine the functional potency of an antagonist in blocking the Gq-coupled signaling of the NK2 receptor.

Materials:

  • Cells stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • NK2 receptor agonist (e.g., Neurokinin A).

  • Test compounds (this compound, saredutant).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the NK2 receptor-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the antagonist (e.g., MEN 10207 or saredutant) to the wells and pre-incubate for a defined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the NK2 receptor agonist (typically the EC80 concentration) to all wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is determined.

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon activation by its endogenous ligand, Neurokinin A, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R binds Gq Gαq NK2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Response Cellular Response PKC->Response phosphorylates targets leading to

Caption: NK2 Receptor Gαq Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The workflow for a competitive radioligand binding assay involves several key steps, from preparation to data analysis, to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes with NK2 Receptor incubation Incubate Membranes, Ligand, and Compound prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand Solution prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

References

A Comparative Analysis of MEN 10207 Acetate and Other Prominent NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MEN 10207 acetate (B1210297) with other notable neurokinin-2 (NK2) receptor antagonists, including GR 159897, Saredutant, and Ibodutant (B1674150). The information is curated to assist researchers in evaluating these compounds for their preclinical and clinical research endeavors.

Introduction to NK2 Receptor Antagonism

The tachykinin NK2 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand is neurokinin A (NKA). Antagonists of the NK2 receptor are being investigated for their therapeutic potential in a range of disorders, such as asthma, irritable bowel syndrome (IBS), and anxiety. This guide focuses on the comparative pharmacology of MEN 10207 acetate, a selective peptide antagonist, and other non-peptide antagonists.

Comparative Quantitative Data

The following tables summarize the available in vitro data for this compound and its comparators. It is important to note that these values have been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Binding Affinities (pKi) of NK2 Receptor Antagonists
CompoundRadioligandTissue/Cell LinepKiReference
MEN 10207 [³H]GR100679Bovine stomach membranesIC50: 21-54 nM[1]
GR 159897 [³H]GR100679hNK2-transfected CHO cells9.5[2]
GR 159897 [³H]GR100679Rat colon membranes10.0[2]
Saredutant [¹²⁵I]NKAHuman colon smooth muscle membranes9.2[3]
Ibodutant [¹²⁵I]NKAHuman colon smooth muscle membranes9.9[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 values for MEN 10207 are provided as a range from the available literature.

Table 2: Comparative Functional Antagonist Potencies (pA2/pKB) of NK2 Receptor Antagonists
CompoundAgonistTissue/PreparationpA2 / pKBReference
MEN 10207 -In vitro assays for NK-27.9 (pA2)[1]
GR 159897 [Lys³,Gly⁸-R-γ-lactam-Leu⁹]NKA-(3-10)Guinea-pig trachea8.7 (pA2)[2]
Ibodutant [βAla⁸]NKA(4-10)Human colon smooth muscle strips9.1 (pKB)[3]
Ibodutant Neurokinin ACHO cells expressing human NK2R10.6 (pKB)[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The pKB is the negative logarithm of the dissociation constant of a competitive antagonist. Higher values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cells endogenously expressing or recombinantly overexpressing the human NK2 receptor (e.g., CHO-hNK2, HEK293-hNK2).

  • Radioligand: A high-affinity NK2 receptor radioligand (e.g., [³H]GR100679, [¹²⁵I]-NKA).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and other NK2 receptor antagonists.

  • Non-specific Binding Control: A high concentration of a non-labeled NK2 receptor agonist (e.g., 1 µM Neurokinin A).

  • Apparatus: 96-well filter plates (e.g., GF/C), cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of serial dilutions of the test antagonist, 50 µL of radioligand solution, and 100 µL of membrane preparation. The final concentration of the radioligand should be close to its Kd value.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[5]

In Vitro Functional Assay (Schild Analysis)

This assay determines the functional potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

  • Tissue Preparation: Isolated tissue preparations known to express functional NK2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery).

  • Agonist: A selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)).

  • Antagonist: this compound or other NK2 receptor antagonists.

  • Physiological Salt Solution: Krebs-Henseleit solution or similar, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Apparatus: Organ bath system with isometric force transducers.

Procedure:

  • Tissue Mounting: Mount the tissue preparations in organ baths containing the physiological salt solution and allow them to equilibrate under a resting tension.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).

  • Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the linear regression line of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[6][7][8]

NK2 Receptor Signaling Pathway

Activation of the NK2 receptor initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/G11 and Gs G-proteins.

  • Gq/G11 Pathway: Activation of the Gq/G11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.

  • Gs Pathway: Coupling to the Gs pathway activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) from ATP.

The following diagram illustrates the primary signaling cascades initiated by NK2 receptor activation.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq/11 Pathway cluster_gs Gs Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Agonist Binding Gq Gαq/11 NK2R->Gq Gs Gαs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

NK2 Receptor Signaling Pathways
Experimental Workflow for Functional Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing NK2 receptor antagonists using a functional assay, such as a calcium mobilization assay.

Antagonist_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_plating 1. Plate NK2R-expressing cells dye_loading 2. Load with Ca²⁺ sensitive dye cell_plating->dye_loading antagonist_incubation 3. Incubate with test antagonist (e.g., MEN 10207) dye_loading->antagonist_incubation agonist_addition 4. Add NK2R agonist (e.g., NKA) antagonist_incubation->agonist_addition read_fluorescence 5. Measure fluorescence change agonist_addition->read_fluorescence data_analysis 6. Data analysis (IC50 determination) read_fluorescence->data_analysis

Functional Antagonist Screening Workflow

Conclusion

This guide provides a comparative overview of this compound and other key NK2 receptor antagonists based on currently available data. While direct comparative studies are limited, the compiled data on binding affinities and functional potencies offer valuable insights for researchers. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies in the field of NK2 receptor pharmacology. Further head-to-head studies under standardized conditions are warranted to definitively rank the potency and selectivity of these compounds.

References

A Comparative Analysis of MEN 10207 Acetate Selectivity for the NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of MEN 10207 acetate's selectivity for the neurokinin-2 (NK2) receptor against other known NK2 receptor antagonists. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to NK2 Receptor Antagonism

The tachykinin neurokinin-2 (NK2) receptor is a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Antagonists of the NK2 receptor are therefore of significant interest for their potential therapeutic applications in conditions such as asthma, irritable bowel syndrome, and anxiety. MEN 10207 acetate (B1210297) is a peptide antagonist that has demonstrated selectivity for the NK2 receptor. This guide evaluates its performance in comparison to other non-peptide and peptide antagonists.

Comparative Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound and other selective NK2 receptor antagonists. The data is compiled from various in vitro studies to provide a comprehensive overview of their selectivity profiles.

Table 1: Binding Affinity of NK2 Receptor Antagonists

CompoundReceptor SubtypePreparationRadioligandAffinity (pKi)Affinity (IC50, nM)Reference
MEN 10207 NK2Bovine stomach membranes / SKLKB82#3 cellsNot Specified-21-54[1][2][3]
GR 159897 hNK2Transfected CHO cells[3H]GR1006799.5-[4][5]
hNK1Transfected CHO cellsNot Specified5.3-[4]
NK3Guinea-pig cerebral cortexNot Specified< 5-[4]
Saredutant (SR 48968) NK2Human colon smooth muscle[125I]NKA9.2-[6]
hNK3Transfected CHO cells[125I]-[MePhe7]-neurokinin B-350[7]
Ibodutant (B1674150) NK2Human colon smooth muscle[125I]NKA9.9-[6]
Nepadutant NK2Human colon smooth muscle[125I]NKA8.4-[6]

Table 2: Functional Potency of NK2 Receptor Antagonists

CompoundReceptor SubtypeTissue/Cell TypeAgonistPotency (pA2)Reference
MEN 10207 NK2Not SpecifiedNot Specified7.9[1][2][3]
NK1Not SpecifiedNot Specified5.2[1][2][3]
NK3Not SpecifiedNot Specified4.9[1][2][3]
GR 159897 NK2Guinea-pig trachea[Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)8.7[4][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK2 Receptor Gq_alpha Gαq NK2R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Leads to NKA Neurokinin A (Agonist) NKA->NK2R Binds to MEN10207 MEN 10207 (Antagonist) MEN10207->NK2R Blocks

Caption: NK2 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes expressing NK2 receptors Incubate 4. Incubate membranes, radioligand, and competitor together Membrane_Prep->Incubate Radioligand 2. Prepare radiolabeled ligand (e.g., [³H]-agonist) Radioligand->Incubate Competitor 3. Prepare serial dilutions of MEN 10207 (competitor) Competitor->Incubate Filter 5. Separate bound from free radioligand via filtration Incubate->Filter Count 6. Quantify radioactivity on filters Filter->Count Analyze 7. Analyze data to determine IC₅₀ and Ki values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound like MEN 10207 for the NK2 receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SR 48968 or a radiolabeled agonist), and assay buffer.

      • Non-specific Binding: Cell membrane preparation, the radioligand, and a high concentration of a non-labeled NK2 receptor antagonist (e.g., 10 µM Saredutant) to saturate the receptors.

      • Competition Binding: Cell membrane preparation, the radioligand, and varying concentrations of the test compound (MEN 10207).

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) Phosphate Accumulation

This assay measures the ability of an antagonist to block agonist-induced activation of the Gq-coupled NK2 receptor, which leads to the production of inositol phosphates.

  • Cell Culture and Labeling:

    • Culture cells expressing the NK2 receptor to near confluence in appropriate multi-well plates.

    • Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

  • Assay Setup:

    • Wash the labeled cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution) containing LiCl (typically 10 mM) to inhibit inositol monophosphatases.

    • Pre-incubate the cells with varying concentrations of the antagonist (MEN 10207) for a defined period.

    • Stimulate the cells with a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A) for a specific time (e.g., 30 minutes) at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding a cold solution (e.g., perchloric acid).

    • Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates produced against the concentration of the antagonist.

    • Determine the IC50 value for the antagonist's inhibition of the agonist response.

    • Calculate the pA2 value to quantify the antagonist's potency.

Conclusion

This compound demonstrates notable selectivity for the NK2 receptor, as evidenced by its pA2 and IC50 values. When compared to other antagonists such as GR 159897 and Saredutant, MEN 10207's selectivity profile positions it as a valuable tool for research into the physiological and pathological roles of the NK2 receptor. The provided experimental protocols offer a framework for the independent validation and further characterization of MEN 10207 and other NK2 receptor antagonists. Researchers are encouraged to adapt these methodologies to their specific experimental conditions to achieve optimal results.

References

A Comparative Analysis of MEN 10207 Acetate and Non-Peptide NK2 Antagonists in Tachykinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MEN 10207 acetate (B1210297), a peptide antagonist, with several non-peptide antagonists of the tachykinin NK2 receptor. The tachykinin family of neuropeptides, including Neurokinin A (NKA), plays a crucial role in various physiological processes, and their receptors are significant targets in drug development. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in their selection of NK2 receptor antagonists for experimental studies.

Efficacy at the NK2 Receptor: A Quantitative Comparison

The antagonistic potency of MEN 10207 acetate and a selection of non-peptide NK2 antagonists has been evaluated in various in vitro assays. The following table summarizes key quantitative data, including binding affinity (pKi and IC50) and functional antagonist potency (pA2 and pKB).

CompoundClassAssay TypeSpecies/TissuepKiIC50 (nM)pA2 / pKB
This compound PeptideRadioligand BindingBovine stomach membranes, SKLKB82#3 cells-21-54[1]-
Functional AssayIn vitro monoreceptor assays--7.9 (NK2)[1]
Saredutant (SR 48968) Non-peptideRadioligand BindingHuman colon smooth muscle9.2[2]--
Ibodutant (B1674150) (MEN 15596) Non-peptideRadioligand BindingHuman recombinant NK2 receptors10.1[3]--
Radioligand BindingHuman colon smooth muscle9.9[2]--
Functional AssayHuman colon smooth muscle--9.1 (pKB)[2]
GR 159897 Non-peptideRadioligand BindingHuman ileum NK2 receptors (CHO cells)9.5[4]--
Radioligand BindingRat colon membranes10.0[4]--
Functional AssayGuinea-pig trachea--8.7 (pA2)[4]
Nepadutant (MEN 11420) Non-peptideRadioligand BindingHuman colon smooth muscle8.4[2]--
Functional AssayRabbit isolated pulmonary artery--8.6 (pKB)[5]
Functional AssayRat urinary bladder--9.0 (pKB)[5]

Note: pKi is the negative logarithm of the inhibition constant (Ki), pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, and pKB is the negative logarithm of the dissociation constant of a competitive antagonist. Higher values indicate greater potency.

Understanding the Mechanism: The NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor undergoes a conformational change, initiating intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses, including smooth muscle contraction.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->CellularResponse Leads to

NK2 Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide were generated using established experimental methodologies. Below are detailed descriptions of the key assays employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the ability of a test compound (e.g., this compound or a non-peptide antagonist) to displace a radiolabeled ligand from the NK2 receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [³H]-SR 48968 or [¹²⁵I]-NKA) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissues) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., MEN 10207) Test_Compound->Incubation Filtration Rapid Filtration (Separation of bound from free) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Ki Calculate IC50 and Ki Competition_Curve->IC50_Ki

Radioligand Binding Assay Workflow.
In Vitro Functional Assays: Isolated Tissue Contraction

These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue preparation.

Objective: To determine the functional potency (pA2 or pKB) of an NK2 antagonist by measuring its ability to inhibit NKA-induced smooth muscle contraction.

General Protocol:

  • Tissue Preparation: A smooth muscle tissue known to express NK2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery, or rat urinary bladder) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., NKA or a selective agonist like [βAla⁸]NKA(4-10)) is generated to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the NK2 antagonist (e.g., this compound) for a specific period.

  • Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The antagonist's effect is quantified by the rightward shift of the agonist's concentration-response curve. The pA2 value is calculated using a Schild plot analysis, which provides a measure of the antagonist's potency.

Logical_Comparison cluster_peptide Peptide Antagonist cluster_nonpeptide Non-Peptide Antagonists Title Comparative Efficacy of NK2 Antagonists MEN10207 This compound Evaluation_Metrics Efficacy Evaluation Metrics MEN10207->Evaluation_Metrics Evaluated by Saredutant Saredutant Saredutant->Evaluation_Metrics Evaluated by Ibodutant Ibodutant Ibodutant->Evaluation_Metrics Evaluated by GR159897 GR 159897 GR159897->Evaluation_Metrics Evaluated by Nepadutant Nepadutant Nepadutant->Evaluation_Metrics Evaluated by Binding_Affinity Binding Affinity (pKi, IC50) Evaluation_Metrics->Binding_Affinity Functional_Potency Functional Potency (pA2, pKB) Evaluation_Metrics->Functional_Potency

Logical Relationship in Comparison.

Conclusion

This guide provides a comparative overview of this compound and several non-peptide NK2 antagonists. The choice of an appropriate antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental model being used. The provided data and experimental protocols serve as a valuable resource for researchers in the field of tachykinin receptor pharmacology.

References

A Comparative Guide to the In Vitro and In Vivo Activity of MEN 10207 Acetate, a Selective Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of MEN 10207 acetate, a selective antagonist of the tachykinin NK2 receptor. Its performance is evaluated against other relevant NK2 receptor antagonists, supported by experimental data to inform preclinical research and drug development in therapeutic areas such as respiratory and inflammatory diseases.

Introduction to this compound

MEN 10207 is a peptide antagonist highly selective for the tachykinin NK2 receptor.[1] Tachykinin NK2 receptors are implicated in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Antagonism of this receptor is a promising strategy for the treatment of conditions such as asthma and inflammatory bowel disease. This guide will delve into the quantitative pharmacology of MEN 10207 and its correlation between laboratory-based (in vitro) and whole-organism (in vivo) studies.

In Vitro Activity Profile

The in vitro potency and selectivity of MEN 10207 and its comparators are typically assessed through receptor binding assays and functional assays on isolated tissues.

Comparative In Vitro Data
CompoundReceptor Affinity (pA2/pKi)Receptor Selectivity (Fold vs NK2)
MEN 10207 pA2 = 7.9 (NK2)[1]NK1: ~500x lower affinity[1]
IC50 = 21-54 nM (NK2)[1]NK3: ~1000x lower affinity[1]
MEN 10376 pA2 = 8.08 (NK2, rabbit pulmonary artery)[2]NK1: ~260x lower affinity[2]
Ki = 4.4 µM (NK2, rat small intestine)[2]
SR 48968 pA2 = 10.5 (NK2, guinea pig)[1]NK1 & NK3: >1000x lower affinity[1]

pA2: A measure of the potency of an antagonist in a functional assay. Higher values indicate greater potency. pKi: A measure of the binding affinity of a ligand to a receptor. Higher values indicate greater affinity. IC50: The concentration of an inhibitor required to reduce the response by 50%.

In Vivo Activity Profile

The in vivo efficacy of NK2 receptor antagonists is often evaluated in animal models of bronchoconstriction, a key feature of asthma. The guinea pig is a commonly used species for these studies due to the significant role of tachykinins in its airway physiology.

Comparative In Vivo Data: Inhibition of Neurokinin A-Induced Bronchoconstriction in Guinea Pigs
CompoundDoseRoute of AdministrationInhibition of Bronchoconstriction
MEN 10207 Data not available in directly comparable studies--
MEN 10627 *30-100 nmol/kgIntravenousDose-dependent inhibition[3]
SR 48968 0.3 µmol/kgIntravenousAbolished citric acid-induced bronchoconstriction (tachykinin-mediated)[4]

*MEN 10627 is a structurally related cyclic peptide antagonist to MEN 10207 and MEN 10376.

Correlation of In Vitro and In Vivo Activity

A strong in vitro-in vivo correlation (IVIVC) is a critical aspect of drug development, suggesting that the activity observed in laboratory assays translates to efficacy in a living organism. For MEN 10207 and its analogs, the high in vitro potency at the NK2 receptor corresponds with their ability to antagonize tachykinin-mediated responses in vivo, such as bronchoconstriction. The rank order of potency observed in vitro generally predicts the in vivo efficacy, although pharmacokinetic and metabolic factors can influence the final in vivo outcome.

Experimental Protocols

In Vitro: NK2 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NK2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK2 receptor (e.g., CHO cells).

  • Radioligand: A substance that binds to the NK2 receptor and is labeled with a radioactive isotope (e.g., [125I]-Neurokinin A).

  • Test compound (e.g., this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters. The membranes and the bound radioligand are retained on the filter.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This can be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo: Neurokinin A-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by an NK2 receptor agonist in vivo.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and ventilator.

  • Pressure transducer to measure pulmonary inflation pressure.

  • Neurokinin A (NKA) as the bronchoconstrictor agent.

  • Test compound (e.g., this compound).

Procedure:

  • Anesthetize the guinea pig and insert a tracheal cannula.

  • Artificially ventilate the animal at a constant volume and frequency.

  • Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.

  • Administer the test compound or vehicle via the desired route (e.g., intravenously).

  • After a predetermined time, administer a challenge dose of NKA intravenously to induce bronchoconstriction.

  • Record the peak increase in pulmonary inflation pressure.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the NKA-induced bronchoconstriction compared to the vehicle-treated control group. The dose that produces a 50% inhibition (ED50) can be determined from a dose-response curve.[2]

Signaling Pathways and Experimental Workflows

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Phosphorylates targets leading to

Caption: Tachykinin NK2 Receptor Gq Signaling Pathway.

Experimental Workflow: In Vivo Bronchoconstriction Assay

This diagram outlines the key steps in the in vivo bronchoconstriction experiment described in the protocol section.

InVivo_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Guinea Pig Cannulation Tracheal Cannulation Anesthesia->Cannulation Ventilation Mechanical Ventilation Cannulation->Ventilation Monitoring Monitor Baseline Pulmonary Inflation Pressure Ventilation->Monitoring Dosing Administer Test Compound (e.g., MEN 10207) or Vehicle Monitoring->Dosing Challenge Administer Neurokinin A (Bronchoconstrictor) Dosing->Challenge Measurement Measure Peak Inflation Pressure Challenge->Measurement Calculation Calculate % Inhibition of Bronchoconstriction Measurement->Calculation ED50 Determine ED₅₀ Calculation->ED50

Caption: Workflow for In Vivo Bronchoconstriction Assay.

References

A Comparative Analysis of the Tachykinin NK2 Receptor Antagonists: MEN 10207 Acetate and MEN 10627

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antagonistic Potency

The following table summarizes the reported antagonistic potencies of MEN 10207 acetate (B1210297) and MEN 10627 at tachykinin receptors. It is crucial to note that these values were determined in different experimental settings, which may influence the direct comparability of the data.

AntagonistParameterValueReceptor TargetExperimental System
MEN 10207 acetate pA27.9NK2In vitro assays[1]
pA25.2NK1In vitro assays[1]
pA24.9NK3In vitro assays[1]
IC5021-54 nMNK2Competitive radioligand binding assays (bovine stomach membranes and SKLKB82#3 cells)[1]
MEN 10627 pKB8.1 - 10.1NK2Functional assays (e.g., hamster trachea, rabbit pulmonary artery)
Selectivity>100-fold vs NK1NK2Not specified
Selectivity>1200-fold vs NK3NK2Not specified

Note:

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

  • pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist. Similar to pA2, a higher pKB value reflects greater antagonist potency.

  • IC50: The concentration of an inhibitor that reduces the response (or binding) by 50%.

Experimental Protocols

The data presented above were generated using standard pharmacological assays. Below are detailed descriptions of the general methodologies employed in such studies.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand (in this case, the antagonist) for a receptor.

  • Membrane Preparation: Tissues or cells expressing the tachykinin NK2 receptor are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the NK2 receptor (e.g., [³H]-Neurokinin A).

  • Competition: Increasing concentrations of the unlabeled antagonist (MEN 10207 or MEN 10627) are added to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

In Vitro Functional Assays (Organ Bath Studies)

These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue or organ.

  • Tissue Preparation: A smooth muscle tissue known to express NK2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery, hamster urinary bladder) is dissected and mounted in an organ bath containing a physiological salt solution.

  • Agonist Concentration-Response Curve: The tissue is exposed to increasing concentrations of a selective NK2 receptor agonist (e.g., [β-Ala⁸]-Neurokinin A (4-10)), and the resulting muscle contraction is measured.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (MEN 10207 or MEN 10627) for a specific period.

  • Shift in Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 or pKB value. A Schild plot analysis can be used to determine if the antagonism is competitive.

Visualizations

Tachykinin NK2 Receptor Signaling Pathway```dot

Tachykinin_NK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK2 Receptor Gq_protein Gq/11 Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Ca_release->Contraction NKA Neurokinin A (NKA) (Agonist) NKA->NK2R Activates Antagonist MEN 10207 / MEN 10627 Antagonist->NK2R Blocks

Caption: General experimental workflows for determining antagonist potency.

Summary and Conclusion

Both this compound and MEN 10627 are potent and selective antagonists of the tachykinin NK2 receptor. Based on the available data, MEN 10627 appears to exhibit a higher potency, with reported pKB values ranging from 8.1 to 10.1, as compared to the pA2 of 7.9 for MEN 10207 at the NK2 receptor. Furthermore, the selectivity of MEN 10627 for the NK2 receptor over the NK1 and NK3 subtypes is well-documented to be very high.

The choice between these two antagonists will ultimately depend on the specific requirements of the research. For studies requiring a very high potency and selectivity for the NK2 receptor, MEN 10627 may be the preferred compound. However, MEN 10207 remains a valuable and well-characterized tool for investigating the role of NK2 receptors.

Researchers should always consider the experimental context, including the species and tissue being studied, as receptor pharmacology can vary. It is recommended to consult the primary literature for detailed experimental conditions when designing studies with these compounds.

References

Validating the Inhibition of Neurokinin A by MEN 10207 Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MEN 10207 acetate's performance as a Neurokinin A (NKA) inhibitor against other selective antagonists. The information presented is supported by experimental data to assist researchers in evaluating its suitability for their studies.

Executive Summary

MEN 10207 is a potent and selective antagonist for the neurokinin-2 (NK-2) tachykinin receptor, effectively inhibiting the biological activity of its natural ligand, Neurokinin A. As a heptapeptide (B1575542) analog of NKA(4-10), its structure, containing D-tryptophan residues, is crucial for its high affinity and selectivity. This guide delves into the quantitative data supporting its inhibitory action, compares it with other NK-2 antagonists, and provides detailed experimental protocols for validation.

Comparative Analysis of NK-2 Receptor Antagonists

The efficacy of MEN 10207 acetate (B1210297) is best understood in the context of its binding affinity and functional inhibition compared to other compounds targeting the NK-2 receptor.

CompoundTypepA2 Value (NK-2)IC50 (nM)Selectivity Profile
MEN 10207 Peptide Antagonist7.9[1][2]21-54[1]Selective for NK-2 over NK-1 (pA2=5.2) and NK-3 (pA2=4.9)[1][2]
MEN 10573Cyclic Pseudopeptide Antagonist8.66 (Hamster Trachea) / 7.31 (Rabbit Pulmonary Artery)[3]Not specifiedHigh affinity for NK-2[3]
MEN 10612Cyclic Pseudopeptide Antagonist9.06 (Hamster Trachea) / 7.41 (Rabbit Pulmonary Artery)[3]Not specifiedHigh affinity for NK-2[3]
MEN 10627Polycyclic Peptide AntagonistNot specifiedNot specifiedHighly selective for NK-2[4]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency. IC50 represents the concentration of an inhibitor required to block 50% of a specific biological response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

NKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates MEN10207 MEN 10207 MEN10207->NK2R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Neurokinin A Signaling Pathway and MEN 10207 Inhibition.

Radioligand_Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane Membrane Homogenate (with NK-2 Receptors) Incubation Incubate Components Membrane->Incubation Radioligand Radiolabeled NKA (e.g., [³H]NKA) Radioligand->Incubation MEN10207 MEN 10207 (Varying Concentrations) MEN10207->Incubation NSB Excess Unlabeled NKA (for Non-Specific Binding) NSB->Incubation Separation Separate Bound/Free Ligand (Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement CompetitionCurve Generate Competition Curve Measurement->CompetitionCurve IC50 Calculate IC50 CompetitionCurve->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the NK-2 receptor (e.g., from bovine stomach or transfected cell lines like SKLKB82#3).[1]

    • Radiolabeled Neurokinin A (e.g., [³H]-NKA).

    • This compound and other test compounds.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin, captopril, PMSF).[5]

    • Wash Buffer: Cold 50 mM Tris-HCl.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the cell membrane preparation, [³H]-NKA, and either buffer (for total binding), excess unlabeled NKA (for non-specific binding), or varying concentrations of MEN 10207.

    • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.[5]

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the MEN 10207 concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.[5]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Smooth Muscle Contraction)

This assay assesses the ability of an antagonist to inhibit the physiological response induced by an agonist.

  • Materials:

    • Isolated tissue preparations containing smooth muscle responsive to NKA (e.g., guinea pig trachea, rabbit pulmonary artery, rat vas deferens).[3]

    • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

    • Isotonic transducers and data acquisition system.

    • Neurokinin A (agonist).

    • This compound (antagonist).

  • Procedure:

    • Mount the tissue preparation in the organ bath and allow it to equilibrate under a resting tension.

    • Generate a cumulative concentration-response curve for NKA to determine the baseline contractile response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of MEN 10207 for a predetermined period.

    • In the continued presence of MEN 10207, generate a second concentration-response curve for NKA.

    • Repeat steps 3-5 with different concentrations of MEN 10207.

  • Data Analysis:

    • Compare the NKA concentration-response curves in the absence and presence of MEN 10207.

    • A rightward shift in the curve indicates competitive antagonism.

    • Calculate the pA2 value from the Schild plot to quantify the potency of MEN 10207.

In Vivo Models

In vivo experiments validate the antagonist's efficacy in a whole-animal system.

  • Model for Bronchoconstriction (Guinea Pig):

    • Anesthetize guinea pigs and measure bronchoconstriction in response to an NK-2 selective agonist like [β-Ala⁸]-NKA(4-10).[6]

    • Administer this compound intravenously.[6]

    • Re-challenge with the agonist and measure the inhibition of the bronchoconstrictor response.[6]

  • Model for Bladder Motility (Rat):

    • Anesthetize rats and measure bladder contractions induced by [β-Ala⁸]-NKA(4-10).[6]

    • Administer this compound to assess its ability to block these contractions.[6]

  • Model for Spinal Reflex Excitability (Rat):

    • In decerebrate, spinalized rats, measure the facilitation of the flexor reflex by intrathecal administration of Neurokinin A.[1]

    • Administer MEN 10207 intrathecally to determine its dose-dependent blockade of NKA-induced reflex facilitation.[1] This model also helps confirm selectivity, as MEN 10207 should not block the effects of Substance P (an NK-1 agonist).[1]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the NK-2 receptor. The data from radioligand binding assays, in vitro functional studies, and in vivo models consistently validate its inhibitory effect on Neurokinin A signaling. Its high selectivity for the NK-2 receptor over NK-1 and NK-3 receptors makes it a valuable tool for investigating the physiological and pathological roles of the NKA/NK-2 system. The experimental protocols provided herein offer a framework for researchers to independently validate these findings and explore further applications of this compound.

References

Assessing the Specificity of MEN 10207 Acetate in Blocking Tachykinin Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MEN 10207 acetate's performance against other tachykinin receptor antagonists. The data presented is compiled from various in vitro studies to offer an objective assessment of its specificity in blocking tachykinin-mediated responses.

Quantitative Comparison of Tachykinin Antagonists

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or pKB) of MEN 10207 and other selective tachykinin antagonists for the NK1, NK2, and NK3 receptors.

Table 1: Binding Affinity (Ki, nM) of Tachykinin Antagonists

AntagonistNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)Primary Target
This compound Data not availableIC50: 21-54[1]Data not availableNK2
Aprepitant0.14500300NK1
SR1403330.74--NK1
Saredutant (SR48968)---NK2
TalnetantNo affinity>1401.4NK3
Osanetant (SR142801)--0.8NK3
SB-222200>100,0002504.4NK3

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration at which 50% of receptors would be occupied.

Table 2: Functional Antagonist Potency (pA2 / pKB) of Tachykinin Antagonists

AntagonistNK1 Receptor (pA2 / pKB)NK2 Receptor (pA2 / pKB)NK3 Receptor (pA2 / pKB)Primary Target
This compound 5.2[1]7.9[1]4.9[1]NK2
SR1403339.2--NK1
Netupitant8.87 (pKB)InactiveInactiveNK1
MEN 11420-8.1 (pKB)-NK2
Talnetant---NK3
Osanetant---NK3
SB-222200---NK3

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of an antagonist to tachykinin receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the tachykinin receptor of interest (NK1, NK2, or NK3) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • The homogenate is centrifuged at a low speed to remove large debris.
  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [¹²⁵I]-[MePhe⁷]Neurokinin B for NK3) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to the incubation mixture.
  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand.
  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the functional potency (pA2) of a competitive antagonist.

1. Tissue/Cell Preparation:

  • An isolated tissue preparation known to express the target tachykinin receptor and exhibit a contractile response to a specific agonist is used (e.g., guinea pig ileum for NK1, rabbit pulmonary artery for NK2, rat portal vein for NK3).
  • Alternatively, cell lines expressing the recombinant receptor and showing a measurable response (e.g., calcium mobilization) can be used.

2. Agonist Concentration-Response Curve:

  • A cumulative concentration-response curve for a selective agonist is generated by adding increasing concentrations of the agonist to the tissue bath or cell culture and measuring the response (e.g., muscle contraction, change in fluorescence).

3. Antagonist Incubation:

  • The tissue or cells are washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium to be reached.

4. Shifted Agonist Concentration-Response Curve:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
  • This procedure is repeated with several different concentrations of the antagonist.

5. Data Analysis (Schild Plot):

  • The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
  • For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
  • The pA2 value is determined as the x-intercept of the regression line.

Visualizations

Signaling Pathway

Tachykinin_NK2_Signaling NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R MEN10207 MEN 10207 Acetate MEN10207->NK2R Blocks Gq_G11 Gq/11 NK2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., Contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep incubate Incubate Membranes with Radioligand & Antagonist prep->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Schild_Analysis_Workflow start Start tissue_prep Tissue/Cell Preparation start->tissue_prep control_curve Generate Control Agonist Concentration-Response Curve tissue_prep->control_curve antagonist_incubate Incubate with Fixed Concentration of Antagonist control_curve->antagonist_incubate shifted_curve Generate Shifted Agonist Concentration-Response Curve antagonist_incubate->shifted_curve repeat_antagonist Repeat for Multiple Antagonist Concentrations shifted_curve->repeat_antagonist repeat_antagonist->antagonist_incubate More concentrations schild_plot Construct Schild Plot & Determine pA2 repeat_antagonist->schild_plot All concentrations tested end End schild_plot->end

Caption: Workflow for Functional Antagonism (Schild Analysis).

References

Safety Operating Guide

Navigating the Safe Disposal of MEN 10207 Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of MEN 10207 acetate (B1210297), emphasizing procedural steps to address operational questions and foster a culture of safety.

While MEN 10207 acetate is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols for chemical waste is imperative[1].

Hazard Assessment

A summary of the hazard ratings for this compound is provided below. These ratings indicate a low level of hazard associated with this compound.

Hazard Classification SystemRating
NFPA Ratings (scale 0-4)Health: 0
Fire: 0
Reactivity: 0
HMIS-Ratings (scale 0-4)Health: 0
Fire: 0
Reactivity: 0

Data sourced from the MEN10207 (acetate) Safety Data Sheet[1].

Personal Protective Equipment (PPE)

Even when handling substances not classified as hazardous, the use of standard personal protective equipment is a fundamental laboratory practice. When handling this compound, the following PPE should be worn:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct skin contact.

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental impact and ensure the safety of all laboratory and waste management personnel.

  • Waste Assessment: Determine the quantity of this compound to be disposed of. The Safety Data Sheet (SDS) for this compound suggests that smaller quantities can be disposed of with household waste[1]. However, for larger quantities, it is crucial to prevent release into waterways, as it is considered slightly hazardous for water[1].

  • Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures[2]. Local and institutional regulations may have specific requirements that supersede general recommendations.

  • Waste Segregation: Do not mix this compound with other chemical waste unless explicitly approved by your institution's EHS department[2]. Designate a specific, clearly labeled container for the collection of this waste.

  • Containerization of Solid Waste:

    • Place solid this compound waste into a durable, leak-proof container with a secure lid[2].

    • A high-density polyethylene (B3416737) (HDPE) container is generally suitable for solid organic materials[2].

    • Clearly label the waste container as "this compound Waste" and include the date of accumulation.

  • Disposal of Empty Containers:

    • To render an empty container non-hazardous, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone)[2].

    • Collect the rinsate as hazardous waste in a separate, labeled container for liquid waste[2].

    • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it in the regular laboratory glass or plastic recycling, as appropriate[2].

  • Waste Collection: Arrange for the collection of the chemical waste by your institution's designated hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MEN10207_Disposal_Workflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity consult_ehs Consult Institutional EHS Guidelines segregate Segregate Waste consult_ehs->segregate sds_guidance SDS Suggests Disposal with Household Waste small_quantity->sds_guidance Yes lab_best_practice Laboratory Best Practice: Treat as Chemical Waste small_quantity->lab_best_practice No sds_guidance->lab_best_practice lab_best_practice->consult_ehs containerize Containerize in Labeled, Sealed Container segregate->containerize dispose Dispose via Institutional Hazardous Waste Service containerize->dispose end End dispose->end

Caption: Workflow for the disposal of this compound.

Disclaimer: This guide provides a framework for the proper disposal of this compound. It is essential to remember that institutional and local regulations may have specific additional requirements. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for final guidance on chemical waste disposal procedures[2].

References

Personal protective equipment for handling MEN 10207 acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling MEN 10207 acetate (B1210297), a research-grade peptide. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment. Although MEN 10207 acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with a high degree of caution, as their toxicological properties may not be fully understood.[1]

Key Compound Data

The following table summarizes the known quantitative data for this compound.

PropertyValue
Molecular Formula C₅₉H₇₂N₁₄O₁₂
Molecular Weight 1169.29 g/mol
Purity ≥98%
Appearance Solid
Solubility ≥10 mg/mL in DMSO, 0.1-1 mg/mL in ethanol
Storage (Solid) -20°C for up to 3 years
Storage (In Solution) -80°C for up to 1 year

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is paramount when handling any research compound. The following PPE is mandatory when working with this compound to minimize exposure risk.

  • Lab Coat: A standard lab coat should be worn to protect against incidental splashes and contact with the skin.

  • Gloves: Disposable nitrile gloves are required. It is crucial to inspect gloves for any tears or perforations before use. If contact with the compound occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[2] The exact breakthrough time for gloves should be confirmed with the manufacturer.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement to protect from splashes or airborne particles.

Experimental Protocol: Reconstitution of this compound

This protocol details the step-by-step procedure for dissolving lyophilized this compound to prepare a stock solution. This process should be conducted in a sterile environment, such as a laminar flow hood, to prevent contamination.

Materials:

  • Vial of lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE. Sanitize the workspace, pipettes, and any other equipment that will come into contact with the peptide or solvent.

  • Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents condensation from forming inside the vial upon opening, which could degrade the peptide.

  • Solvent Addition: Based on the desired final concentration, carefully calculate the required volume of DMSO. For example, to create a 10 mg/mL stock solution from a 1 mg vial of peptide, you would add 100 µL of DMSO.

  • Dissolution: Gently add the calculated volume of DMSO to the vial containing the lyophilized peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade. Instead, gently swirl the vial or slowly pipette the solution up and down to facilitate dissolution.

  • Incubation: Allow the solution to sit at room temperature for a few minutes to ensure the peptide has completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term stability.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area. Avoid the formation of dust or aerosols. After handling, wash hands thoroughly.

  • Storage: Store lyophilized this compound at -20°C in a tightly sealed container, protected from light and moisture. Reconstituted solutions should be stored at -80°C.

Disposal:

Unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, vials) must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the immediate area. If the spill is minor, absorb the material with an inert absorbent material and place it in a sealed container for chemical waste disposal. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

MEN10207_Acetate_Handling_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_handling_storage Handling & Storage cluster_disposal_emergency Disposal & Emergency start Start: Obtain this compound ppe Don Personal Protective Equipment (Lab Coat, Gloves, Eye Protection) start->ppe store_solid Store Lyophilized Peptide at -20°C start->store_solid workspace Prepare Sanitized Workspace ppe->workspace equilibrate Equilibrate Vial to Room Temperature workspace->equilibrate calculate Calculate Required Solvent Volume equilibrate->calculate add_solvent Gently Add DMSO to Vial calculate->add_solvent dissolve Allow Peptide to Dissolve (Gentle Swirling) add_solvent->dissolve aliquot Aliquot Stock Solution for Storage dissolve->aliquot use_in_exp Use in Experiment aliquot->use_in_exp store_solution Store Aliquots at -80°C aliquot->store_solution dispose Dispose of Waste as Chemical Waste use_in_exp->dispose spill Spill Occurs use_in_exp->spill exposure Personal Exposure Occurs use_in_exp->exposure emergency_proc Follow Emergency Procedures spill->emergency_proc exposure->emergency_proc emergency_proc->dispose Collect contaminated materials

Caption: Logical workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。